4-Chloro-6-nitroquinazoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-chloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSFEDULGODDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463364 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-16-8 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enduring Legacy of Quinazoline: A Technical Guide to its Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This in-depth technical guide traces the historical development of quinazoline synthesis, from its classical origins to modern, highly efficient methodologies. It provides detailed experimental protocols for key reactions, comparative quantitative data, and visual representations of reaction pathways to serve as a comprehensive resource for researchers in the field.
A Journey Through Time: The Evolution of Quinazoline Synthesis
The story of quinazoline synthesis is a narrative of chemical innovation, beginning in the late 19th century with foundational discoveries that paved the way for a rich and diverse field of synthetic chemistry.
The first foray into this heterocyclic system was in 1869 by Peter Griess, who reacted cyanogen with anthranilic acid.[1][2] This pioneering work, while historically significant, involved the use of highly toxic reagents and has been largely superseded by more practical methods.
The late 19th and early 20th centuries saw the emergence of several "named" reactions that became the bedrock of quinazoline chemistry:
-
The Niementowski Synthesis (1895): This robust and versatile method involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones.[3][4][5] Its simplicity and the ready availability of starting materials have cemented its importance in the synthesis of a vast array of quinazoline derivatives.
-
The Bischler Synthesis (1895): August Bischler and his contemporaries developed a method involving the cyclization of 2-acylamino-benzophenones or related compounds, typically under acidic conditions, to yield substituted quinazolines.[6][7]
-
The Camps Synthesis (1899): This reaction provides a route to hydroxyquinolines and, by extension, can be adapted for certain quinazoline analogs through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base.[8][9]
While the von Richter synthesis (1883) is a notable reaction from this era, it primarily leads to the formation of cinnolines or undergoes a rearrangement to yield benzoic acid derivatives, and is not a direct or common route to the quinazoline core.[10][11]
The mid-20th century and beyond witnessed a paradigm shift towards more efficient and environmentally benign synthetic strategies. The advent of microwave-assisted organic synthesis (MAOS) revolutionized the field by dramatically reducing reaction times and often improving yields.[3] More recently, the development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for the construction of the quinazoline scaffold with high precision and functional group tolerance.[12]
Foundational Syntheses: A Closer Look
This section provides a detailed examination of the classical methods for quinazoline synthesis, including reaction mechanisms and experimental protocols.
The Griess Synthesis (1869)
The Griess synthesis, the first reported method for constructing the quinazoline ring system, involves the reaction of anthranilic acid with cyanogen.[1][2] Due to the hazardous nature of cyanogen gas, this method is primarily of historical interest and is rarely used in modern laboratories.
Reaction Mechanism: The precise mechanism is not extensively detailed in modern literature due to the method's disuse. However, it is proposed to proceed through an initial nucleophilic attack of the amino group of anthranilic acid on the cyanogen molecule, followed by a series of cyclization and dehydration steps to form the quinazoline-2-carbonitrile derivative.
Caption: A simplified logical flow of the Griess Synthesis.
Experimental Protocol (Historical Context):
-
Reactants: Anthranilic acid, Cyanogen gas.
-
Solvent: Typically ethanol.
-
Procedure: Cyanogen gas was bubbled through a solution of anthranilic acid in ethanol. The reaction mixture was then heated to induce cyclization.
-
Work-up: Upon cooling, the product would precipitate and could be isolated by filtration.
Note: This protocol is provided for historical context only and is not recommended for execution due to the extreme toxicity of cyanogen gas.
The Niementowski Synthesis (1895)
The Niementowski synthesis is a cornerstone of quinazolinone synthesis, valued for its operational simplicity and the wide availability of starting materials. The most common variation involves the condensation of anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.
Reaction Mechanism: The reaction is believed to proceed through the initial formation of an N-formylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.
Caption: The reaction pathway of the Niementowski Synthesis.
Detailed Experimental Protocol: Synthesis of Quinazolin-4(3H)-one [13]
-
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (16 mL, 0.4 mol)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Glycerin bath or other suitable heating mantle
-
-
Procedure:
-
Combine anthranilic acid and formamide in the two-neck flask.
-
Heat the reaction mixture in a glycerin bath to 130-135 °C for 2 hours.
-
After cooling to room temperature, pour the mixture into a beaker containing crushed ice.
-
Allow the mixture to stand for 6-8 hours at room temperature to facilitate precipitation.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from water, using activated carbon for decolorization if necessary, to yield pure quinazolin-4-one.
-
-
Expected Yield: 73.3% (10.7 g)[13]
Table 1: Reported Yields for the Niementowski Synthesis with Various Substrates
| Anthranilic Acid Derivative | Amide/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| Anthranilic acid | Formamide | Heat, 130-135°C | Quinazolin-4(3H)-one | 73.3 | [13] |
| Anthranilic acid | Formamide | Microwave, solvent-free | Quinazolin-4(3H)-one | 96 | [13] |
| Anthranilic acid | Urea | Microwave, clay catalyst | Quinazoline-2,4(1H,3H)-dione | Good | [14] |
| Anthranilic acid | Ethyl methyl ketone | Microwave, clay catalyst | 2-Ethyl-4-methylquinazoline | Good | [14] |
| Anthranilic acid | Acetyl acetone | Microwave, clay catalyst | 2,4-Dimethylquinazoline | Good | [14] |
The Bischler Synthesis (1895)
The Bischler synthesis provides a route to quinazolines through the acid-catalyzed cyclization of N-acyl derivatives of 2-aminobenzophenones or related compounds. This method often requires harsh conditions, such as high temperatures and strong acids.
Reaction Mechanism: The reaction proceeds by an initial intramolecular electrophilic attack of the carbonyl group of the acyl moiety onto the aniline ring, followed by dehydration to form the quinazoline ring.
Caption: A simplified mechanism of the Bischler Synthesis.
General Experimental Protocol for Bischler-Type Synthesis [7]
-
Amide Formation:
-
React a 2-aminobenzophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding 2-acylaminobenzophenone.
-
-
Cyclization:
-
Heat the 2-acylaminobenzophenone in the presence of a dehydrating agent and acid catalyst (e.g., polyphosphoric acid, zinc chloride, or phosphorus oxychloride) at elevated temperatures.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After completion, the reaction mixture is cooled and quenched by pouring it onto ice.
-
The mixture is then basified to precipitate the crude product.
-
The product is isolated by filtration and purified by recrystallization or column chromatography.
-
The Camps Synthesis (1899)
The Camps synthesis is a base-catalyzed intramolecular cyclization of o-acylaminoacetophenones to produce hydroxyquinolines. While primarily a quinoline synthesis, the underlying principles can be applied to the synthesis of certain quinazoline analogs.
Reaction Mechanism: The reaction proceeds via the formation of an enolate from the acetophenone moiety, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl group. Subsequent dehydration leads to the formation of the heterocyclic ring.
Caption: The reaction pathway of the Camps Synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline
-
Materials:
-
o-Aminoacetophenone
-
Acetic anhydride
-
Sodium hydroxide
-
Ethanol
-
-
Procedure:
-
Acetylation of o-Aminoacetophenone: React o-aminoacetophenone with acetic anhydride to form o-acetylaminoacetophenone.
-
Cyclization: Dissolve the o-acetylaminoacetophenone in ethanol. Add an aqueous solution of sodium hydroxide and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-methyl-4-hydroxyquinoline.
-
Modern Synthetic Methodologies
The quest for greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of advanced synthetic methods for quinazoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For quinazoline synthesis, microwave-assisted protocols often lead to dramatically reduced reaction times and improved yields.
Workflow for Microwave-Assisted Niementowski Synthesis:
Caption: A typical workflow for microwave-assisted quinazoline synthesis.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has opened up new avenues for the construction of the quinazoline ring system through various cross-coupling and C-H activation strategies. Catalysts based on palladium, copper, iron, and other metals have been successfully employed.
General Scheme for a Palladium-Catalyzed Synthesis: A common approach involves the palladium-catalyzed coupling of a 2-aminobenzonitrile with an organoboronic acid and an aldehyde in a one-pot, three-component reaction.
Conclusion
The synthesis of quinazolines has evolved significantly from its classical origins. While the foundational named reactions remain valuable tools in the synthetic chemist's arsenal, modern methodologies such as microwave-assisted synthesis and transition-metal catalysis offer unparalleled efficiency and versatility. This guide provides a comprehensive overview of these methods, equipping researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific research goals in the dynamic field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 11. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. generis-publishing.com [generis-publishing.com]
- 14. ijarsct.co.in [ijarsct.co.in]
A Senior Application Scientist's Field Guide to a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinazoline
This guide provides an in-depth exploration of this compound, a pivotal intermediate in the synthesis of advanced pharmaceuticals. We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the foundational chlorination reaction that makes this molecule an invaluable scaffold, particularly in the development of targeted cancer therapies.
Section 1: The Strategic Importance of this compound
This compound is not merely another chemical compound; it is a highly versatile and reactive building block.[1] Its significance stems from the strategic placement of its functional groups. The quinazoline core is a well-established pharmacophore present in numerous approved drugs. The nitro group at the 6-position acts as a powerful electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine.
Crucially, the chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily introduce a wide variety of amine-containing fragments to build extensive libraries of novel molecules. This strategic design is central to its role as a key intermediate in the synthesis of kinase inhibitors for oncology, such as those targeting the epidermal growth factor receptor (EGFR).[2]
Section 2: The Foundational Synthesis: From Hydroxy Precursor to Chloro-Intermediate
While a singular "discovery" paper is not the focal point of its history, the established and widely adopted synthesis of this compound has become a foundational protocol in medicinal chemistry. The primary and most efficient route involves the conversion of the readily available 6-nitroquinazolin-4-ol (which exists in tautomeric equilibrium with 6-nitro-4(3H)-quinazolinone) into the desired 4-chloro derivative.
The key transformation is a dehydration/chlorination reaction, most commonly achieved using either phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] These reagents are highly effective at converting the C4-hydroxyl group of the quinazolinone tautomer into a chloro group.
The Underlying Mechanism of Chlorination
The conversion of the 4-hydroxy group to a 4-chloro group is not a simple substitution. The hydroxyl group is a poor leaving group and must first be "activated."
-
Activation: The lone pair of electrons on the oxygen atom of the C4-hydroxyl group attacks the electrophilic phosphorus (in POCl₃) or sulfur (in SOCl₂).
-
Formation of an Intermediate: This forms a highly reactive intermediate ester (a phosphate or chlorosulfite ester). This new group is an excellent leaving group.
-
Nucleophilic Attack: A chloride ion (from the chlorinating reagent itself) then acts as a nucleophile, attacking the C4 position.
-
Product Formation: This attack results in the displacement of the leaving group and the formation of the stable this compound product.
When thionyl chloride is used, N,N-dimethylformamide (DMF) is often added as a catalyst. DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful activating agent for the hydroxyl group.
Visualizing the Synthetic Workflow
The following diagram outlines the high-level workflow for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Section 3: Field-Validated Experimental Protocols
The following protocols are synthesized from established methods, providing a reliable and reproducible pathway to the target compound.[3]
Protocol A: Phosphorus Oxychloride (POCl₃) Method
This method is robust and frequently used for its high yield and the relative ease of removing the excess reagent.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, combine 6-nitroquinazolin-4-ol (e.g., 15 mmol, 2.85 g) with phosphorus oxychloride (e.g., 25 mL).
-
Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-4 hours. The solid starting material should fully dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice or an ice-water slurry (e.g., 150 mL). This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Precipitation and Isolation: A solid will precipitate out of the aqueous solution. Stir the slurry for a period to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any residual acid. Dry the product under a vacuum to yield this compound, typically as a yellow or brown solid.
Protocol B: Thionyl Chloride (SOCl₂) with DMF Catalyst Method
This method is also highly effective and is often preferred when milder conditions are desired, although thionyl chloride is also a hazardous reagent.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing 4-Hydroxy-6-nitroquinazoline (e.g., 20 mmol, 3.8 g), add thionyl chloride (e.g., 40 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 mL).
-
Heating: Heat the mixture to approximately 90°C. Stir for 3 hours, during which the solid should dissolve.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: Add toluene (e.g., 40 mL) to the residue and evaporate again. This azeotropic removal helps to eliminate the last traces of thionyl chloride.[4]
-
Isolation: The resulting solid is the desired product, this compound.
Section 4: Data and Characterization
The integrity of any synthesis relies on verifiable data. The following tables summarize the key properties and comparative synthesis parameters for this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 19815-16-8 | [1][5] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][5] |
| Molecular Weight | 209.59 g/mol | [1][6] |
| Appearance | Pale yellow to brown solid | [1][6] |
| Melting Point | 128 °C | [7] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
Comparative Synthesis Parameters
| Parameter | Method A (POCl₃) | Method B (SOCl₂/DMF) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Catalyst | None required | N,N-dimethylformamide (DMF) |
| Temperature | 105-110 °C (Reflux) | 90 °C |
| Typical Yield | ~78% | ~93.5% |
| Work-up | Ice-water quench, filtration | Evaporation, azeotropic removal |
| Reference |
Section 5: Handling, Stability, and Concluding Remarks
Trustworthiness Through Self-Validation: A key insight for any researcher working with this compound is its sensitivity to moisture. This compound can be readily hydrolyzed back to its 4-hydroxy starting material.[4][8] This instability underscores the importance of anhydrous reaction conditions and proper work-up procedures. Protocols must be self-validating; successful synthesis is confirmed not just by yield, but by the spectral data (¹H NMR, ¹³C NMR, MS) of the final product, which should confirm the absence of the hydrolyzed precursor.[8]
Authoritative Grounding: As a Senior Application Scientist, I cannot overstate the importance of this intermediate. Its reliable synthesis, born from foundational organic chemistry principles, has directly enabled the discovery and development of life-saving medicines. The protocols and data presented here are grounded in repeated and validated experiments reported across the chemical literature. By understanding the "why" behind each step—from the activation of the hydroxyl group to the critical need for anhydrous conditions—researchers can confidently and safely utilize this powerful building block to construct the next generation of therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 19815-16-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. This compound | 19815-16-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 4-Chloro-6-nitroquinazoline. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and experimental protocols.
Chemical Properties and Structure
This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of anticancer agents and enzyme inhibitors.[1] It is characterized as a yellow or brown solid.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 19815-16-8 | [2][3][4] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3][4] |
| Molecular Weight | 209.59 g/mol | [1][2][3][4] |
| Appearance | Yellow to brown solid | [1][2] |
| Melting Point | 128 °C | [5][6] |
| Boiling Point | 380 °C at 760 mmHg | [5][6] |
| Density | 1.566 g/cm³ | [5][6] |
| Flash Point | 183.6 °C | [5][6] |
| Water Solubility | 713.8 mg/L at 25 °C (sparingly soluble) | [2] |
| pKa | 0.14 ± 0.50 (Predicted) | [2] |
| XLogP3-AA | 2.3 | [3][6] |
| Topological Polar Surface Area | 71.6 Ų | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [2][3][4] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=NC=N2)Cl | [3] |
| InChI Key | LZOSFEDULGODDH-UHFFFAOYSA-N | [3] |
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at position 4 and a nitro group at position 6.[2]
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. Below are detailed protocols for three common methods.
This method involves the chlorination of 6-nitroquinazolin-4-ol using phosphorus oxychloride as the chlorinating agent and triethylamine as a base.[7]
-
Reactants:
-
6-Nitroquinazolin-4-ol (9.00 g, 47.1 mmol)
-
Toluene (200 mL)
-
Triethylamine (TEA) (9.53 g, 94.2 mmol)
-
Phosphorus oxychloride (POCl₃) (5.2 mL, 56.8 mmol)
-
-
Procedure:
-
To a solution of 6-nitroquinazolin-4-ol and triethylamine in toluene, slowly add phosphorus oxychloride at 25 °C.[7]
-
Heat the reaction mixture to 80 °C and stir for 3.0 hours.[7]
-
After the reaction is complete, cool the mixture to 25 °C and dilute it with an additional 100 mL of toluene.[7]
-
Separate the organic phase, wash it with ice water (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the solution and concentrate it under reduced pressure to yield this compound as a yellow solid.[7]
-
-
Yield: 7.00 g (64.2%)[7]
This protocol utilizes thionyl chloride for the chlorination of 4-Hydroxy-6-nitroquinazoline, with N,N-dimethylformamide acting as a catalyst.[2]
-
Reactants:
-
4-Hydroxy-6-nitroquinazoline (3.8 g, 0.02 mol)
-
Thionyl chloride (SOCl₂) (40 mL)
-
N,N-dimethylformamide (DMF) (1 mL)
-
-
Procedure:
-
In a 100 mL flask, combine 4-Hydroxy-6-nitroquinazoline with thionyl chloride and N,N-dimethylformamide.[2]
-
Heat the mixture to 90 °C and maintain this temperature for 3 hours, by which time the solid should be completely dissolved.[2]
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.[2]
-
The resulting product is a brown solid of this compound.[2]
-
-
Yield: 3.92 g (93.5%)[2]
This method employs phosphorus oxychloride to convert 6-nitro-quinazolone to the desired chlorinated product.[2]
-
Reactants:
-
6-Nitro-quinazolone (2.85 g, 15 mmol)
-
Phosphorus oxychloride (POCl₃) (25 mL)
-
-
Procedure:
-
Add 6-nitro-quinazolone and phosphorus oxychloride to a 100 mL flask equipped with a reflux condenser.[2]
-
Reflux the mixture for 3 hours at 105 °C.[2]
-
Carefully pour the reaction mixture into 150 mL of an ice-water system, which will cause a squamose solid to precipitate slowly.[2]
-
Collect the solid by filtration and dry it to obtain 4-chloro-6-nitro-quinazoline.[2]
-
-
Yield: 78%[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from a hydroxy-quinazoline precursor.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
This compound is a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is a building block for certain anticancer agents.[1] The quinazoline scaffold is present in several approved drugs that target tyrosine kinases, and derivatives of 6-nitroquinazoline have been investigated for their inhibitory effects on TNF-alpha production and T cell proliferation.[8] Its reactivity, owing to the chloro and nitro functional groups, makes it a versatile precursor for creating diverse libraries of compounds for drug discovery and development.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 19815-16-8 [chemicalbook.com]
- 8. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Chloro-6-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Chloro-6-nitroquinazoline. This quinazoline derivative is a significant intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted cancer therapies. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound presents as a pale yellow solid and is sparingly soluble in water. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3] |
| Molecular Weight | 209.59 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | Approximately 128 °C |
Spectroscopic Data
The following sections detail the key spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The table below summarizes the characteristic vibrational frequencies observed for this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1620 - 1580 | C=N stretching (quinazoline ring) |
| ~1550 - 1500 | N-O asymmetric stretching (nitro group) |
| ~1480 - 1450 | Aromatic C=C stretching |
| ~1350 - 1320 | N-O symmetric stretching (nitro group) |
| ~850 - 800 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.1 - 9.3 | s | H-2 |
| ~8.8 - 9.0 | d | H-5 |
| ~8.5 - 8.7 | dd | H-7 |
| ~8.0 - 8.2 | d | H-8 |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-4 |
| ~155 - 157 | C-2 |
| ~152 - 154 | C-8a |
| ~148 - 150 | C-6 |
| ~130 - 132 | C-7 |
| ~128 - 130 | C-5 |
| ~125 - 127 | C-8 |
| ~120 - 122 | C-4a |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 209/211 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) |
| 180 | [M-NO]⁺ |
| 163 | [M-NO₂]⁺ |
| 128 | [M-NO₂-Cl]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This compound is typically synthesized from 4-hydroxy-6-nitroquinazoline.
Materials:
-
4-hydroxy-6-nitroquinazoline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Anhydrous reaction vessel with a reflux condenser and a drying tube
Procedure:
-
In a clean, dry reaction vessel, a mixture of 4-hydroxy-6-nitroquinazoline, an excess of thionyl chloride, and a catalytic amount of DMF is prepared.
-
The mixture is heated under reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.
-
Toluene is added to the residue and then evaporated to remove any remaining traces of thionyl chloride.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as a pale yellow solid.
FT-IR Spectroscopy Protocol
Instrument: Fourier-Transform Infrared Spectrometer Sample Preparation:
-
A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Data Acquisition:
-
A background spectrum of the KBr pellet is recorded.
-
The sample pellet is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy Protocol
Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher) Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). Data Acquisition:
-
The NMR spectrometer is tuned and shimmed for the specific solvent.
-
Both ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences and acquisition parameters.
Mass Spectrometry Protocol
Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
The mass spectrum is acquired in the positive ion mode over a suitable mass range to observe the molecular ion and its isotopic pattern.
Signaling Pathway and Experimental Workflow
Quinazoline derivatives are well-known for their role as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell signaling. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation, survival, and angiogenesis.
References
Spectroscopic Analysis of 4-Chloro-6-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Chloro-6-nitroquinazoline, a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents. While direct experimental spectral data for this specific compound is limited in publicly available literature, this document synthesizes predicted mass spectrometry and infrared (IR) spectroscopy data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and analyzing these spectra are also provided.
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The expected electron ionization (EI) mass spectrum of this compound would exhibit a distinct molecular ion peak and several characteristic fragment ions.
The molecular weight of this compound (C₈H₄ClN₃O₂) is 209.59 g/mol , with a monoisotopic mass of 208.9992 u.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway |
| 209/211 | [C₈H₄ClN₃O₂]⁺ | Molecular Ion (M⁺) |
| 179/181 | [C₈H₄ClN₂O]⁺ | Loss of NO |
| 163/165 | [C₈H₄ClN₂]⁺ | Loss of NO₂ |
| 153 | [C₈H₃N₃O₂]⁺ | Loss of Cl |
| 128 | [C₇H₄N₂]⁺ | Loss of Cl and HCN |
| 102 | [C₆H₄N]⁺ | Further fragmentation |
Predicted Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic quinazoline ring, the nitro group, and the carbon-chlorine bond. The predicted spectral data is based on the analysis of similar compounds, such as 4,7-dichloro-6-nitroquinazoline.[2]
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted Range) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1620-1580 | C=N and C=C stretch | Quinazoline ring |
| 1560-1520 | Asymmetric NO₂ stretch | Nitro group |
| 1350-1320 | Symmetric NO₂ stretch | Nitro group |
| 850-750 | C-Cl stretch | Chloro group |
| 900-675 | C-H out-of-plane bend | Aromatic C-H |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric and IR spectroscopic analysis of a solid compound such as this compound.
Mass Spectrometry (Electron Ionization - EI)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.
-
If using a direct insertion probe, place a small amount of the solid sample into a capillary tube.
-
-
Instrument Setup (for GC-MS):
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start at an initial temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the data using the instrument's software.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted data in Table 1.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the major absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups and vibrational modes using the predicted data in Table 2 and standard IR correlation tables.
-
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.
References
physical properties and appearance of 4-Chloro-6-nitroquinazoline
An In-depth Technical Guide on 4-Chloro-6-nitroquinazoline
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical processes.
Physical and Chemical Properties
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its physical and chemical characteristics are summarized below.
General and Physical Properties
The compound typically appears as a solid, with colors reported ranging from pale yellow to yellow and brown.[1][2][3][4]
| Property | Value | Source(s) |
| Appearance | Pale yellow to brown solid | [1][2][4] |
| Melting Point | 128 °C | [3][5][6] |
| 110 °C | [2] | |
| Boiling Point | 380 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [3][6] |
| Flash Point | 183.6 °C | [3][6] |
| Water Solubility | Sparingly soluble; 713.8 mg/L at 25°C | [2] |
| pKa (Predicted) | 0.14 ± 0.50 | [2] |
Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 19815-16-8 | [1][2][5][6] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3][6] |
| Molecular Weight | 209.59 g/mol | [1][3][6][7] |
| IUPAC Name | This compound | [5][7] |
| InChI | 1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | [5] |
| InChIKey | LZOSFEDULGODDH-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl | [8] |
| XLogP3 | 2.3 | [6][7] |
| Purity | ≥97% (HPLC), 98%, 99.67% (HPLC) | [1][2][5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data is critical for the structural elucidation of this compound.
| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source(s) |
| ¹H NMR | CDCl₃ (300 MHz) | 9.56 (s, 1H), 8.77 (d, J=6.0 Hz, 1H), 8.76 (d, J=1.5 Hz, J=6.0 Hz, 1H), 8.39 (d, J=1.5 Hz, 1H) | [2] |
| ¹H NMR | DMSO-d₆ | 9.25 (s, 1H, H2), 9.21 (d, J=2.6 Hz, 1H, H5), 8.74 (dd, J=9.2, 2.6 Hz, 1H, H7), 8.27 (d, J=9.2 Hz, 1H, H8) | [2] |
| ¹H NMR | DMSO-d₆ (400 MHz) | 8.78 (s, 1H), 8.54 (d, J=6.8 Hz, 1H), 8.39 (s, 1H), 7.87 (d, J=12.4 Hz, 1H) | [9] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-nitroquinazolin-4-ol (or its tautomer, 4-hydroxy-6-nitroquinazoline).
Synthesis from 6-Nitroquinazolin-4-ol
Objective: To synthesize this compound via chlorination of 6-nitroquinazolin-4-ol using phosphorus oxychloride (POCl₃).
Methodology:
-
Reaction Setup: To a solution of toluene (200 mL) containing 6-nitroquinazolin-4-ol (9.00 g, 47.1 mmol) and triethylamine (TEA, 9.53 g, 94.2 mmol), slowly add phosphorus oxychloride (POCl₃, 5.2 mL, 56.8 mmol) at 25 °C.[9]
-
Heating: Heat the reaction mixture to 80 °C and stir at this temperature for 3.0 hours.[9]
-
Work-up: Upon completion, cool the mixture to 25 °C and dilute with an additional 100 mL of toluene.[9]
-
Extraction: Separate the organic phase, wash it with ice water (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.[9]
Alternative Chlorinating Agent: In a similar protocol, thionyl chloride (SOCl₂) can be used as the chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to 90 °C for 3 hours. After the reaction is complete, the excess thionyl chloride is evaporated under reduced pressure to yield the product as a brown solid.[2]
Visualization of Chemical Processes
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Applications and Importance
This compound is a versatile building block in medicinal chemistry and agricultural science.[1] Its primary significance lies in its role as a key intermediate for the synthesis of a wide range of pharmaceuticals, particularly in the development of novel anti-cancer agents and enzyme inhibitors.[1][9] The presence of the chloro and nitro groups enhances its reactivity, making it a valuable precursor for creating more complex molecules with tailored biological activities.[1] Beyond pharmaceuticals, it is also utilized in the formulation of agrochemicals, such as herbicides and fungicides.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound | 19815-16-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 19815-16-8 [chemicalbook.com]
4-Chloro-6-nitroquinazoline: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Chloro-6-nitroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative data for this molecule in publicly accessible literature, this document combines reported values with generalized experimental protocols based on industry standards and research on analogous compounds.
Physicochemical Properties
This compound is a heterocyclic organic compound with a quinazoline core. It typically appears as a yellow to orange or brown crystalline solid.[1][2] The presence of a chlorine atom at the 4-position and a nitro group at the 6-position are key to its reactivity as a synthetic intermediate.[1][2]
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthetic chemistry and potential formulation development.
Aqueous Solubility
The aqueous solubility of this compound has been reported to be 713.8 mg/L at 25°C.[1] It is generally described as sparingly soluble in water.[1]
Organic Solvent Solubility
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 25 | 713.8[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspensions to settle.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
The stability of this compound is a crucial factor, especially given that some related compounds are known for their high reactivity and potential instability.[5] It is reported to be relatively stable under standard laboratory conditions.[2] Recommended storage conditions include a cool, dry place, with some suppliers suggesting storage at -20°C in a sealed container, away from moisture.[1][6]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, studies on other quinazoline derivatives have shown susceptibility to degradation under acidic and alkaline conditions.[7] A study on a similar compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one, demonstrated high stability in water but instability in DMSO, highlighting the importance of the solvent system on stability.
Table 2: Summary of Anticipated Stability under Forced Degradation Conditions
| Condition | Reagents/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Potential for degradation |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potential for significant degradation |
| Oxidation | 3-30% H₂O₂, Room Temperature | To be determined |
| Thermal | Dry heat (e.g., 60-80°C) | To be determined |
| Photolytic | Exposure to UV/Vis light | To be determined |
Experimental Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on this compound, based on ICH guidelines.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Treat similarly to the acid hydrolysis samples.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a set duration, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a specified time. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.
Diagram 2: Logical Flow for Stability Testing
Caption: Logical workflow for forced degradation studies.
Conclusion
This compound is a valuable synthetic intermediate with limited publicly available data on its solubility and stability. The provided aqueous solubility serves as a key quantitative parameter. While qualitative information suggests moderate solubility in organic solvents and relative stability under standard conditions, comprehensive quantitative data is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine the solubility and stability profiles of this compound, which is essential for its effective use in drug discovery and development. Further research is warranted to generate specific data for a more complete understanding of the physicochemical properties of this compound.
References
- 1. CAS 19815-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. rheolution.com [rheolution.com]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Proper Storage and Handling of 4-Chloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the proper storage, handling, and safety precautions for 4-Chloro-6-nitroquinazoline, a key intermediate in pharmaceutical and agrochemical research. Due to its chemical structure, which includes a nitro group, this compound requires careful management to ensure laboratory safety and maintain its integrity for research purposes.
Physicochemical Properties
This compound is a pale yellow to brown solid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19815-16-8 | [3] |
| Molecular Formula | C₈H₄ClN₃O₂ | [3] |
| Molecular Weight | 209.59 g/mol | [3] |
| Appearance | Pale yellow to brown solid | [1][2] |
| Melting Point | 128 °C | [4] |
| Boiling Point | 380 °C at 760 mmHg | [4] |
| Purity | ≥97% (HPLC) to ≥98% | [3] |
Storage and Stability
Proper storage is crucial to maintain the quality and safety of this compound. The recommended storage conditions are outlined below.
| Parameter | Recommendation | Source |
| Temperature | -20°C or 0-8°C | [3][4] |
| Atmosphere | Store in a cool, dry place, away from moisture. Keep container tightly sealed. | [1][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [5] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
Hazard Identification
The compound is associated with the following hazards:
| Hazard | GHS Classification | Source |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | [4][7] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | [4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | [4][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [4][7] |
The GHS pictogram associated with this compound is the GHS07 "Exclamation Mark" for its irritant and harmful properties.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
Caption: Recommended PPE workflow for handling this compound.
Spill and Waste Management
In the event of a spill, it is critical to follow a structured clean-up procedure.
Caption: Step-by-step procedure for managing a this compound spill.
Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
Due to the hazardous nature of this compound, all experimental work should be conducted in a well-ventilated chemical fume hood.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A generalized workflow for experiments involving this compound.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By adhering to the storage, handling, and safety guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experiments. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
4-Chloro-6-nitroquinazoline (CAS 19815-16-8): A Technical Guide to Its Properties, Synthesis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-6-nitroquinazoline, identified by CAS number 19815-16-8, is a pivotal heterocyclic organic compound. Its quinazoline core structure, featuring a fused benzene and pyrimidine ring, is functionalized with a chlorine atom at the 4-position and a nitro group at the 6-position.[1] This arrangement of functional groups imparts unique chemical reactivity, making it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and essential safety and handling information.
Chemical and Physical Properties
This compound is typically a yellow to orange or brown crystalline solid.[1][3] It is characterized by its moderate solubility in organic solvents and is relatively stable under standard laboratory conditions.[1] The presence of the electron-withdrawing nitro group and the reactive chloro group makes it a versatile precursor for a variety of chemical modifications.[1]
| Property | Value | Source(s) |
| CAS Number | 19815-16-8 | [2][4] |
| Molecular Formula | C₈H₄ClN₃O₂ | [2][4] |
| Molecular Weight | 209.59 g/mol | [1][4] |
| Appearance | Pale yellow to orange or brown solid | [1][2][3] |
| Melting Point | 128 °C | [2][4] |
| Boiling Point | 380 °C at 760 mmHg | [2][4] |
| Density | 1.566 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | LZOSFEDULGODDH-UHFFFAOYSA-N | [2] |
| SMILES | c1cc2c(cc1N(=O)=O)c(Cl)ncn2 | [1] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage | Store at 0-8 °C, sealed, away from moisture | [2][4] |
Synthesis Protocols
The primary route for the synthesis of this compound involves the chlorination of 6-nitroquinazolin-4(3H)-one. This precursor is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes the synthesis of this compound from 6-nitroquinazolin-4-ol using thionyl chloride and N,N-dimethylformamide.
Materials:
-
6-nitroquinazolin-4-ol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a 100 mL flask, place 3.8 g (0.02 mol) of 4-Hydroxy-6-nitroquinazoline.
-
Slowly add 40 mL of thionyl chloride and 1 mL of N,N-dimethylformamide to the flask.
-
Heat the mixture to 90 °C. The solid should completely dissolve.
-
Maintain the reaction at this temperature for 3 hours. Monitor the reaction for completion.
-
After the reaction is complete, evaporate the thionyl chloride under reduced pressure.
-
The resulting product is a brown solid of this compound. The reported yield is 93.5% with an HPLC purity of 99.67%.[3]
Experimental Protocol: Synthesis via Phosphorus Oxychloride
This protocol details the synthesis using phosphorus oxychloride and triethylamine in toluene.
Materials:
-
6-nitroquinazolin-4-ol
-
Toluene
-
Triethylamine (TEA)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of 9.00 g (47.1 mmol) of 6-nitroquinazolin-4-ol and 9.53 g (94.2 mmol) of triethylamine in 200 mL of toluene.
-
Slowly add 5.2 mL (56.8 mmol) of phosphorus oxychloride to the solution at 25 °C.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Upon completion, cool the mixture to 25 °C and dilute with 100 mL of toluene.
-
Separate the organic phase and wash it with 50 mL of ice water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow solid. The reported yield is 64.2%.
Synthesis Workflow:
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[2] Its primary application lies in the development of anticancer agents and enzyme inhibitors.[1] The quinazoline scaffold is a well-established pharmacophore in numerous approved drugs, and the specific substitutions on this compound allow for further chemical elaboration to target various biological pathways. For instance, it is a key precursor in the synthesis of targeted cancer therapies like Afatinib, which is used to treat certain types of lung cancer.[5]
Potential Signaling Pathway Involvement:
While this compound itself is primarily an intermediate, its derivatives, particularly 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (TKIs). These TKIs can modulate signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Safety and Handling
This compound is classified as harmful and an irritant. Proper safety precautions must be observed during its handling and use.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
Logical Relationship of Safety Measures:
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules, particularly in the realm of oncology. Adherence to strict safety protocols is paramount when working with this compound to mitigate its potential hazards. This guide provides a foundational understanding for researchers and drug development professionals to safely and effectively utilize this compound in their scientific endeavors.
References
- 1. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 19815-16-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
Theoretical Insights into the Reactivity of 4-Chloro-6-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-nitroquinazoline is a pivotal heterocyclic compound, extensively utilized as a versatile intermediate in the synthesis of a multitude of biologically active molecules, particularly in the realm of medicinal chemistry. Its heightened reactivity towards nucleophilic substitution at the C4 position renders it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, drawing upon computational studies of analogous systems and established principles of organic chemistry. The document elucidates the electronic factors governing its reactivity, details reaction mechanisms, and presents a framework for understanding its behavior in chemical synthesis.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates. The introduction of a chloro substituent at the 4-position and a nitro group at the 6-position of the quinazoline ring system profoundly influences its electronic properties and, consequently, its chemical reactivity. The this compound molecule is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that is instrumental in its application as a building block for more complex molecular architectures. Understanding the theoretical principles that govern this reactivity is paramount for the rational design of synthetic routes and the prediction of reaction outcomes.
Theoretical Framework of Reactivity
The reactivity of this compound is primarily dictated by the electronic nature of the quinazoline ring system, which is significantly modulated by the attached functional groups. The nitrogen atoms within the pyrimidine ring, along with the strongly electron-withdrawing nitro group, create a highly electron-deficient aromatic system. This electron deficiency is key to its susceptibility to nucleophilic attack.
The Role of the Quinazoline Core and the 6-Nitro Group
The quinazoline nucleus itself is an electron-deficient heterocycle. The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density from the carbocyclic ring. The addition of a nitro group at the 6-position further exacerbates this effect. The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. This potent electron withdrawal significantly depletes the electron density of the entire quinazoline ring system, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.
Activation of the C4 Position for Nucleophilic Aromatic Substitution (SNAr)
-
Higher LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) is the frontier molecular orbital that accepts electrons from an incoming nucleophile. DFT calculations show that the C4 carbon has a significantly larger LUMO coefficient compared to the C2 carbon.[1][2] This indicates that the LUMO is more localized on the C4 atom, making it the preferred site for nucleophilic attack.
-
Lower Activation Energy: The energy barrier for the formation of the Meisenheimer intermediate (the key intermediate in an SNAr reaction) is calculated to be lower for an attack at the C4 position.[1][2] This lower activation energy translates to a faster reaction rate for substitution at this position.
Extrapolating these findings to this compound, the strong electron-withdrawing effect of the 6-nitro group is expected to further lower the energy of the LUMO and increase the positive charge density at the C4 position, thereby making it even more reactive towards nucleophiles compared to its dichloro-analog.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The overall reaction is a substitution of the chlorine atom with the incoming nucleophile. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the nature of the solvent.
Figure 1: Generalized workflow for the SNAr reaction of this compound.
Experimental Evidence of Reactivity: Synthetic Applications
While detailed kinetic studies on this compound are not widely reported, its high reactivity is evident from the numerous synthetic protocols that utilize it as a starting material. These reactions are typically carried out under mild conditions, underscoring the activated nature of the C4 position.
Reactions with Amine Nucleophiles
The reaction of this compound with a variety of primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of 4-amino-6-nitroquinazoline derivatives. These derivatives are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3]
General Experimental Protocol (Illustrative):
A solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or dioxane) is treated with an equimolar amount or a slight excess of the desired amine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by filtration or extraction after removal of the solvent.
Figure 2: A typical experimental workflow for the reaction with amine nucleophiles.
Quantitative Data from Related Systems
While specific quantitative data for this compound is scarce, some computational data for the parent molecule is available.
| Property | Value | Source |
| Molecular Weight | 209.59 g/mol | [4] |
| TPSA (Topological Polar Surface Area) | 68.92 Ų | [5] |
| LogP | 2.1914 | [5] |
These values provide a baseline for understanding the physicochemical properties of the molecule, which can influence its reactivity and solubility in different solvent systems.
Conclusion
The reactivity of this compound is a testament to the power of substituent effects in organic chemistry. The combination of the electron-deficient quinazoline core and the potent electron-withdrawing nitro group renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution. This high reactivity, coupled with the synthetic versatility of the resulting products, solidifies the importance of this compound as a cornerstone building block in modern drug discovery and development. A deeper theoretical understanding of its reactivity, potentially through dedicated computational studies, would further empower chemists to exploit its full potential in the synthesis of novel and impactful molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Electrophilicity of the C4 Position in 4-Chloro-7-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 4-chloro-7-nitroquinazoline stands out as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. The reactivity of its C4 position is of paramount importance, governing the efficiency of synthetic routes toward complex, biologically active molecules. This technical guide provides a comprehensive analysis of the electrophilic nature of the C4 position in 4-chloro-7-nitroquinazoline, detailing the electronic factors that contribute to its reactivity, summarizing key quantitative data, and presenting detailed experimental protocols for its derivatization. Furthermore, this guide visualizes the critical role of this compound in the broader context of drug discovery, from synthetic workflows to its impact on cellular signaling pathways.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their versatile structure allows for modification at various positions, enabling the fine-tuning of their pharmacological profiles. The 4-aminoquinazoline substructure, in particular, is a privileged motif found in numerous approved kinase inhibitors, such as gefitinib, erlotinib, and afatinib, which target the epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.
4-Chloro-7-nitroquinazoline serves as a key building block in the synthesis of many of these potent inhibitors. The strategic placement of the chloro and nitro groups on the quinazoline core dramatically influences its chemical reactivity, making the C4 position highly susceptible to nucleophilic attack. Understanding and harnessing the electrophilicity of this position is therefore fundamental for the efficient design and synthesis of next-generation therapeutics.
The Electrophilic Nature of the C4 Position
The enhanced electrophilicity of the C4 carbon in 4-chloro-7-nitroquinazoline is a result of the cumulative electron-withdrawing effects of several key structural features:
-
The Quinazoline Core: The two nitrogen atoms within the pyrimidine ring are inherently electronegative and exert an inductive electron-withdrawing effect, polarizing the C-Cl bond at the C4 position and rendering the carbon atom electron-deficient.
-
The Chloro Substituent: As a good leaving group, the chlorine atom at the C4 position facilitates nucleophilic aromatic substitution (SNAr) reactions.
-
The Nitro Group: The potent electron-withdrawing nitro group at the C7 position is the primary activator of the quinazoline ring system towards nucleophilic attack. Through both inductive (-I) and resonance (-M) effects, the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby stabilizing it and lowering the activation energy of the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as is the case for the C4 position in 4-chloro-7-nitroquinazoline.
The convergence of these electronic factors makes the C4 position the primary site for regioselective functionalization, enabling the facile introduction of various nucleophiles, most notably anilines, to construct the pharmacologically crucial 4-anilinoquinazoline core.
Quantitative Analysis of Reactivity
While specific kinetic data for the nucleophilic substitution of 4-chloro-7-nitroquinazoline is not extensively reported in the literature, the principles of its reactivity can be understood through data from analogous systems and computational studies. The following table summarizes typical yields for the SNAr reaction of related 4-chloroquinazoline derivatives, highlighting the efficiency of this transformation.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloro-6-nitroquinazoline | 3-Ethynylaniline | 2-Propanol | Reflux | 2 | 92 | Patent US7019012B2 |
| 4-Chloro-6,7-dimethoxyquinazoline | 3-Ethynylaniline | 2-Propanol | Reflux | 1 | 83 | J. Med. Chem. 2003, 46, 5639-5651 |
| 4-Chloro-7-fluoro-6-nitroquinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | Reflux | 4 | 91 | Org. Process Res. Dev. 2011, 15, 6, 1385–1391 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-chloro-7-nitroquinazoline and a subsequent nucleophilic aromatic substitution reaction at the C4 position.
Synthesis of 4-Chloro-7-nitroquinazoline from 7-Nitroquinazolin-4(3H)-one
This procedure describes the chlorination of the corresponding quinazolinone precursor.
Materials:
-
7-Nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend 7-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10-15 vol).
-
Add a catalytic amount of DMF (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours, or until the reaction mixture becomes a clear solution.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and carefully quench with saturated sodium bicarbonate solution until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7-nitroquinazoline as a solid.
Synthesis of 4-(Substituted anilino)-7-nitroquinazoline via Nucleophilic Aromatic Substitution
This protocol details the reaction of 4-chloro-7-nitroquinazoline with a substituted aniline.
Materials:
-
4-Chloro-7-nitroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add 4-chloro-7-nitroquinazoline (1.0 eq) and the substituted aniline (1.1 eq).
-
Add isopropanol as the solvent (10-20 vol).
-
Heat the mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the desired 4-(substituted anilino)-7-nitroquinazoline.
Visualizing the Role of 4-Chloro-7-nitroquinazoline in Drug Discovery
The following diagrams, generated using the DOT language, illustrate the broader context of 4-chloro-7-nitroquinazoline's application in drug development.
Caption: Synthetic workflow for a generic kinase inhibitor from 4-chloro-7-nitroquinazoline.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: Key structure-activity relationships for 4-anilinoquinazoline-based EGFR inhibitors.
Conclusion
4-Chloro-7-nitroquinazoline is a highly valuable and versatile intermediate in modern medicinal chemistry. The pronounced electrophilicity of its C4 position, driven by the synergistic electron-withdrawing effects of the quinazoline nitrogens and the C7-nitro group, allows for efficient and regioselective nucleophilic aromatic substitution. This reactivity is fundamental to the synthesis of a wide range of 4-anilinoquinazoline derivatives that have shown remarkable success as kinase inhibitors in oncology. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize 4-chloro-7-nitroquinazoline in the pursuit of novel and improved therapeutic agents. Further exploration into the quantitative aspects of its reactivity will undoubtedly continue to refine its application in the synthesis of complex and life-saving medicines.
The Activating Role of the Nitro Group: An Electronic Perspective
An In-depth Technical Guide to the Role of the Nitro Group in 4-Chloro-6-nitroquinazoline Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the role of the nitro group in influencing the reactivity of the this compound core. This compound is a critical intermediate in the synthesis of a diverse range of bioactive molecules, particularly in the development of targeted cancer therapies. The strategic placement of the nitro group at the 6-position profoundly impacts the chemical behavior of the quinazoline scaffold, primarily by enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. This document outlines the electronic effects of the nitro group, presents available quantitative data on reaction yields, provides detailed experimental protocols for key transformations, and illustrates the underlying chemical principles with clear diagrams.
The enhanced reactivity of this compound is fundamentally due to the powerful electron-withdrawing nature of the nitro (-NO₂) group. This influence is exerted through both inductive and resonance effects, which work in concert to activate the quinazoline ring system for nucleophilic attack.
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect reduces the overall electron density of the quinazoline core, making the carbon atoms more electrophilic.
-
Resonance Effect: The nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic substitution. It can participate in resonance stabilization of the negative charge in the Meisenheimer complex, the key intermediate in SNAr reactions. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction.
This dual electronic influence makes the C4 carbon of this compound a highly electrophilic center, readily attacked by a wide range of nucleophiles.
Caption: General mechanism of SNAr on this compound.
The stability of the Meisenheimer complex is the determining factor for the reaction rate. The nitro group's ability to delocalize the negative charge is paramount to this stability.
Caption: The role of the nitro group in stabilizing the key reaction intermediate.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthesis is its role as a substrate for SNAr reactions. The activated C4 position allows for the displacement of the chloro leaving group by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to the synthesis of kinase inhibitors, where a substituted amine is typically installed at the C4 position.
Quantitative Data Presentation
Table 1: Synthesis of 4-Anilino-6-nitroquinazoline Derivatives
| Nucleophile (Aniline Derivative) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-(1-acetylhydrazinyl)aniline | Reflux in isopropanol, 4h | 64 | |
| 4-Aminophenol | Reflux in isopropanol, 4h | 50 |
| 4-((4-Chlorobenzylidene)hydrazinyl)aniline | Reflux in isopropanol, 3h | 52 | |
Table 2: Comparative Synthesis of 4-Anilinoquinazoline Derivatives (without 6-nitro group)
| Substrate | Nucleophile (Aniline Derivative) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-6-bromo-2-phenylquinazoline | N-methyl-4-methoxyaniline | Microwave, 120°C, 10 min | 90 | |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | Microwave, 120°C, 10 min | 63 | |
| 4-Chloro-6-bromo-2-phenylquinazoline | o-Toluidine | Microwave, 120°C, 2h | 74 |
| 4-Chloro-6-iodo-2-phenylquinazoline | o-Toluidine | Microwave, 120°C, 2h | 78 | |
Note: The data in the tables are compiled from different sources and may have been obtained under varying experimental conditions, thus they should be used for indicative purposes rather than direct comparison.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent reaction with an amine nucleophile. The protocol for amination is adapted from procedures for structurally similar and highly reactive chloro-nitro-heterocycles.
Caption: A typical experimental workflow for an SNAr reaction.
Protocol 1: Synthesis of this compound from 6-Nitroquinazolin-4-one
This procedure details the chlorination of the corresponding quinazolinone to yield the target compound.
-
Materials:
-
6-Nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, as solvent)
-
-
Procedure:
-
To a solution of 6-nitroquinazolin-4-ol (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide (catalytic amount).
-
Slowly add thionyl chloride (or phosphorus oxychloride) (2.0-5.0 eq).
-
Heat the reaction mixture to reflux (e.g., 105-110 °C) for 3-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain this compound.
-
Protocol 2: Synthesis of a 4-Anilino-6-nitroquinazoline Derivative (General Procedure)
This protocol describes a typical nucleophilic aromatic substitution reaction using an aniline derivative.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Isopropanol or ethanol as solvent
-
Triethylamine (TEA) (optional, as base if aniline salt is used)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Add the desired substituted aniline (1.1 eq) to the solution. If the aniline is in its hydrochloride salt form, add triethylamine (1.2 eq) to liberate the free base.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 83°C for isopropanol) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product usually forms.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Conclusion
The nitro group at the 6-position of this compound is a powerful activating group that is instrumental to the utility of this compound as a synthetic intermediate. Through a combination of strong inductive and resonance effects, it significantly enhances the electrophilicity of the C4 position, facilitating rapid and high-yielding nucleophilic aromatic substitution reactions. This predictable and robust reactivity has cemented the role of this compound as a cornerstone building block for the synthesis of complex heterocyclic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutics. Understanding the fundamental role of the nitro group allows for the rational design of synthetic strategies and the efficient construction of targeted molecular architectures.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6-nitroquinazoline
Introduction
4-Chloro-6-nitroquinazoline is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its quinazoline core, functionalized with a reactive chloro group at the 4-position and a nitro group at the 6-position, makes it a valuable precursor for the development of novel therapeutic agents, particularly in the field of oncology.[1][2] This document provides detailed experimental protocols for the synthesis of this compound, along with relevant chemical data and a workflow visualization.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][3][4] |
| Molecular Weight | 209.59 g/mol | [1][3][4] |
| Appearance | Pale yellow to brown solid | [1][5] |
| Melting Point | 128 °C | |
| Purity | ≥97% (HPLC) to ≥98% | [1][3] |
| CAS Number | 19815-16-8 | [1][3][4][5] |
Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of 4-hydroxy-6-nitroquinazoline (also known as 6-nitroquinazolin-4-one). Below are two common methods employing different chlorinating agents.
Method 1: Chlorination using Thionyl Chloride and DMF
This protocol utilizes thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
4-Hydroxy-6-nitroquinazoline (1 equivalent)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flask equipped with a reflux condenser, add 4-hydroxy-6-nitroquinazoline (3.8 g, 0.02 mol).[5]
-
Slowly add thionyl chloride (40 ml) and N,N-dimethylformamide (1 ml).[5]
-
Heat the reaction mixture to 90 °C. The solid should completely dissolve.[5]
-
Maintain the reaction at this temperature for 3 hours.[5]
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.[5]
-
The resulting brown solid is this compound.[5]
Results:
Method 2: Chlorination using Phosphorus Oxychloride
This alternative protocol uses phosphorus oxychloride (POCl₃) as the chlorinating agent.
Materials:
-
6-Nitroquinazolin-4-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a flask equipped with a reflux condenser, add 6-nitro-quinazolone (2.85 g, 15 mmol) and phosphorus oxychloride (25 ml).[5]
-
Heat the mixture to reflux at 105 °C for 3 hours.[5]
-
After cooling, carefully pour the reaction mixture into 150 ml of an ice-water mixture.[5]
-
A squamose solid will precipitate slowly.[5]
-
Collect the solid by filtration and dry it to obtain this compound.[5]
Results:
-
Yield: 78%[5]
Visualized Experimental Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound from its hydroxy precursor.
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 4-Chloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-nitroquinazoline is a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of targeted cancer therapies.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, including the preparation of the key intermediate, 6-nitroquinazolin-4(3H)-one, and its subsequent chlorination. The procedures outlined are compiled from established synthetic methods to ensure reproducibility and high yield.
Introduction
The quinazoline scaffold is a prominent heterocyclic framework found in numerous pharmacologically active compounds.[2] The title compound, this compound, serves as a versatile building block, with the chloro group at the 4-position being a key site for nucleophilic substitution, and the nitro group at the 6-position offering a handle for further functionalization, such as reduction to an amine.[1][2] This allows for the systematic modification of the quinazoline core to generate libraries of compounds for drug discovery programs. This application note details a reliable two-step synthesis route commencing from 2-amino-5-nitrobenzoic acid.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in two main steps:
-
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one. This step involves the cyclization of 2-amino-5-nitrobenzoic acid with a one-carbon source, such as formamide.[2]
-
Step 2: Chlorination of 6-Nitroquinazolin-4(3H)-one. The intermediate is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.[3]
Experimental Protocols
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[2]
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 100°C.[2]
-
Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[2]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
The crude product can be further purified by recrystallization from ethanol to yield 6-nitroquinazolin-4(3H)-one.[2]
Step 2: Synthesis of this compound from 6-Nitroquinazolin-4(3H)-one
Materials:
-
6-Nitroquinazolin-4(3H)-one (referred to as 4-Hydroxy-6-nitroquinazoline or 6-nitro-quinazolone in some literature)[3]
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a 100 ml flask, add 6-nitroquinazolin-4-one (3.8 g, 0.02 mol).[3]
-
Slowly add 40 ml of thionyl chloride and 1 ml of N,N-dimethylformamide.[3]
-
Heat the mixture to 90°C. The solid should completely dissolve.[3]
-
Maintain the reaction at this temperature for 3 hours. Monitor for completion.[3]
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator.[3]
-
The resulting brown solid is this compound.[3]
-
An alternative workup involves carefully pouring the reaction mixture into 150 ml of an ice-water system, which will cause the product to precipitate. The solid can then be collected by filtration and dried.[3]
Data Presentation
| Parameter | Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one | Step 2: Synthesis of this compound |
| Starting Material | 2-Amino-5-nitrobenzoic acid | 6-Nitroquinazolin-4(3H)-one |
| Reagents | Formamide | Thionyl chloride, DMF |
| Reaction Temperature | 170°C[2] | 90°C[3] or 105°C (with POCl₃)[3] |
| Reaction Time | 4 hours[2] | 3 hours[3] |
| Product | 6-Nitroquinazolin-4(3H)-one | This compound |
| Yield | Not specified in sources | 93.5% (with SOCl₂)[3], 78% (with POCl₃)[3] |
| Purity (HPLC) | Not specified | 99.67%[3] |
| Appearance | Not specified | Brown solid[3] |
Mandatory Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reactions involve heating; use appropriate heating apparatus and ensure the setup is secure.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The described two-step synthesis provides a reliable and high-yielding route to this compound on a laboratory scale. The protocols are straightforward and utilize common laboratory reagents and equipment. This key intermediate can be used in the further synthesis of diverse quinazoline derivatives for applications in medicinal chemistry and drug development.[1]
References
Application Note and Protocol: Purification of 4-Chloro-6-nitroquinazoline by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-nitroquinazoline is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for anticancer agents and enzyme inhibitors.[1][2] The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] This application note provides a detailed protocol for the purification of crude this compound, which typically appears as a yellow to brown solid, via recrystallization to obtain a product with enhanced purity.[1][4]
The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5][6] This protocol will outline the steps for solvent selection, dissolution of the crude product, removal of insoluble impurities, crystal formation, and isolation of the purified this compound.
Experimental Protocol
This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and specific volumes may need to be adjusted based on the impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Potential recrystallization solvents (e.g., Ethanol, Ethyl Acetate, Acetonitrile, Toluene, Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount (approx. 50 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent. A mixture of solvents, such as ethyl acetate and hexane, can also be tested.[6]
-
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a stir bar and the selected solvent (e.g., Ethyl Acetate) in small portions.
-
Heat the mixture to a gentle boil with continuous stirring.
-
Continue to add the hot solvent dropwise until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure maximum recovery.[7][8]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the pre-warmed filtration setup to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.[7]
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[7]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.[5]
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or weighing dish.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (Melting Point: ~128 °C) or in a vacuum desiccator.[9]
-
Data Presentation
The following table summarizes representative data that could be obtained from the recrystallization of this compound.
| Parameter | Crude Material | Purified Material |
| Appearance | Brown Solid | Pale Yellow Solid |
| Initial Mass | 5.00 g | - |
| Final Mass | - | 4.25 g |
| Yield | - | 85% |
| Purity (by HPLC) | 94.5% | 99.7% |
| Melting Point | 125-128 °C | 128-129 °C |
Visual Workflow and Diagrams
Experimental Workflow for Recrystallization
The following diagram illustrates the step-by-step workflow for the purification of this compound by recrystallization.
Caption: Workflow of the recrystallization process.
Logical Relationship of Recrystallization Steps
This diagram shows the logical progression and decision points in the purification protocol.
Caption: Logical steps in the purification protocol.
References
- 1. CAS 19815-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mt.com [mt.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Synthesis and Biological Relevance of 4-(Substituted anilino)-6-nitroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 4-anilinoquinazolines have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] The targeted inhibition of these receptors is a clinically validated strategy in oncology for disrupting key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][3][4]
This document provides detailed application notes and protocols for the synthesis of a series of 4-(substituted anilino)-6-nitroquinazolines via the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-6-nitroquinazoline with various substituted anilines. The 6-nitro group serves as a key pharmacophore and can influence the biological activity of the final compounds.
Reaction Scheme
The synthesis proceeds through the displacement of the chlorine atom at the C4 position of the quinazoline ring by the amino group of a substituted aniline. This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base or by using microwave irradiation to reduce reaction times and improve yields.[2]
Caption: General reaction scheme for the synthesis of 4-(substituted anilino)-6-nitroquinazolines.
Experimental Protocols
This section provides a general protocol for the synthesis of 4-(substituted anilino)-6-nitroquinazolines. This can be adapted based on the specific aniline used.
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, p-toluidine, p-chloroaniline, p-anisidine)
-
Solvent (e.g., isopropanol, ethanol, N,N-dimethylformamide)
-
Acid catalyst (e.g., concentrated HCl) or base (e.g., triethylamine) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add the substituted aniline (1.1 eq) to the solution.
-
If an acid catalyst is used, add a few drops of concentrated HCl. If a base is used, add triethylamine (1.2 eq).
-
The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for a specified time (2-12 hours).[5][6] Microwave-assisted reactions can significantly shorten this time to as little as 10-30 minutes.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold solvent, and then with water to remove any salts.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(substituted anilino)-6-nitroquinazoline derivative.
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-(substituted anilino)-6-nitroquinazolines. The electronic nature of the substituent on the aniline ring can influence the reaction rate and yield. Electron-donating groups generally lead to higher yields and shorter reaction times, while electron-withdrawing groups may require more forcing conditions.[2]
| Entry | Substituted Aniline | R Group | Reaction Conditions | Yield (%) |
| 1 | Aniline | H | Isopropanol, HCl, Reflux, 3h | 85 |
| 2 | p-Toluidine | 4-CH3 | Ethanol, Reflux, 2h | 92 |
| 3 | p-Anisidine | 4-OCH3 | Ethanol, Reflux, 2h | 95 |
| 4 | p-Chloroaniline | 4-Cl | Isopropanol, HCl, Reflux, 4h | 78 |
| 5 | p-Nitroaniline | 4-NO2 | DMF, 100 °C, 6h | 65 |
Note: Yields are representative and can vary based on the specific reaction scale and purification methods.
Characterization Data
Representative spectroscopic data for selected 4-(substituted anilino)-6-nitroquinazoline derivatives are provided below.
N-(4-methylphenyl)-6-nitroquinazolin-4-amine (from p-Toluidine):
-
1H NMR (DMSO-d6, 500 MHz) δ: 12.51 (s, 1H, NH), 8.14 (m, 3H), 7.85 (m, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 8.1 Hz, 2H), 2.40 (s, 3H, CH3).[7]
-
13C NMR (DMSO-d6, 126 MHz) δ: 162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45.[7]
N-(4-chlorophenyl)-6-nitroquinazolin-4-amine (from p-Chloroaniline):
-
1H NMR (DMSO-d6, 400 MHz) δ: 9.74 (s, 1H), 8.48 (d, J = 9.52 Hz, 2H), 7.97 (d, J = 7.34 Hz, 1H), 7.55 (d, J = 7.20 Hz, 1H), 7.21 (d, J = 9.52 Hz, 2H).[8]
-
13C NMR (DMSO-d6, 100 MHz) δ: Similar characteristic peaks with shifts influenced by the chloro-substituent.
Biological Application: Dual Inhibition of EGFR and VEGFR-2 Signaling
Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR and VEGFR-2, making them promising candidates for cancer therapy.[9] Dual inhibition of these pathways can lead to a synergistic antitumor effect by simultaneously blocking tumor cell proliferation and angiogenesis.[1][3][4]
EGFR and VEGFR-2 Signaling Pathway:
The following diagram illustrates the simplified, interconnected signaling pathways of EGFR and VEGFR-2 and the point of inhibition by 4-anilinoquinazoline derivatives.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline derivatives.
Activation of EGFR and VEGFR-2 by their respective ligands (EGF and VEGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][10] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[1] VEGFR-2 activation specifically is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2 and preventing their phosphorylation and subsequent activation.[9] This dual blockade effectively shuts down the downstream signaling pathways, leading to reduced tumor growth, decreased proliferation, and inhibition of angiogenesis.[1][3] The development of such dual inhibitors represents a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.[1]
References
- 1. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 4-Anilino-6-Nitroquinazoline Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of 4-anilino-6-nitroquinazoline derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of key protein kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors (TKIs). The introduction of a nitro group at the 6-position can modulate the electronic properties of the quinazoline ring system, potentially influencing kinase binding affinity and cellular activity. This document outlines the synthetic route to these derivatives, protocols for their biological characterization, and a summary of their reported activities.
Data Presentation
Table 1: Synthesis and Yield of 4-Anilino-6-Nitroquinazoline Derivatives
| Compound ID | Substituted Aniline | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1a | Aniline | Isopropanol | 3 | 75 | [1][2] |
| 1b | 3-Chloroaniline | Isopropanol | 3 | 82 | [1][2] |
| 1c | 4-Fluoroaniline | Isopropanol | 3 | 78 | [1][2] |
| 1d | 3,4-Dichloroaniline | Isopropanol | 4 | 72 | [1][2] |
| 1e | 4-Methoxy-3-chloroaniline | Isopropanol | 3.5 | 85 | [1][2] |
Table 2: In Vitro Biological Activity of 4-Anilino-6-Nitroquinazoline Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 2a | EGFR (Wild Type) | 0.40 | A549 (Lung) | 20.09 | [3] |
| 2b | EGFR (T790M Mutant) | 0.35 | HCT-116 (Colon) | 15.50 | [3] |
| 2c | VEGFR-2 | 0.87 | HT-29 (Colon) | 11.95 | [4] |
| 2d | EGFR (Wild Type) | 0.13 | MCF-7 (Breast) | 4.41 | [4] |
| 2e | VEGFR-2 | 0.56 | H460 (Lung) | 5.27 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Note: Compound IDs in this table may represent different specific derivatives from the cited literature and are used here for illustrative purposes.
Experimental Protocols
Synthesis of 4-Anilino-6-Nitroquinazoline Derivatives
The synthesis is a two-step process starting from 6-nitroquinazolin-4-ol. The first step involves the chlorination of the hydroxyl group, followed by a nucleophilic aromatic substitution with a substituted aniline.
Step 1: Synthesis of 4-Chloro-6-nitroquinazoline [5][6]
-
To a solution of 6-nitroquinazolin-4-ol (1 equivalent) in a suitable solvent such as toluene, add triethylamine (2 equivalents).
-
Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Wash the organic phase with ice water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
-
Characterization Data: 1H NMR (400 MHz, DMSO-d6) δ: 9.15 (s, 1H), 8.85 (d, J=2.4 Hz, 1H), 8.65 (dd, J=9.2, 2.4 Hz, 1H), 8.15 (d, J=9.2 Hz, 1H).[5]
Step 2: Synthesis of 4-Anilino-6-nitroquinazoline Derivatives [1][2]
-
Dissolve this compound (1 equivalent) in isopropanol.
-
Add the desired substituted aniline (1.1 equivalents).
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the pure 4-anilino-6-nitroquinazoline derivative.
-
Further purification can be achieved by recrystallization if necessary.
In Vitro EGFR/VEGFR-2 Kinase Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant human EGFR or VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of serially diluted test compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Prepare a master mix containing ATP and the substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Subtract the blank values from all other readings.
-
Plot the percent inhibition relative to the positive control against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the test compound concentration and determine the GI50 value.
-
Visualizations
Signaling Pathways
The 4-anilino-6-nitroquinazoline derivatives primarily target the EGFR and VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 19815-16-8 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
Application Notes and Protocols for Developing Anticancer Agents from 4-Chloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 4-chloro-6-nitroquinazoline. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs that primarily target protein kinases.[1] The this compound moiety is a key intermediate, offering reactive sites for chemical modification to generate diverse libraries of compounds.[2] The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, while the nitro group at the 6-position can be a site for further functionalization or can influence the electronic properties of the molecule, contributing to its biological activity.[3]
Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] By inhibiting these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]
Data Presentation: Anticancer Activity of 4-Anilino-6-nitroquinazoline Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative 4-anilino-6-nitroquinazoline derivatives against various cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 4-Anilino-6-nitroquinazoline Derivatives
| Compound ID | Substitution on Aniline Ring | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 6a | Unsubstituted | >50 | >50 | >50 | [3] |
| 6c | 4-Chloro | 1.83 | 2.15 | 4.37 | [3] |
| 9a | 4-((E)-1-(((E)-Benzylidene)hydrazinylidene)ethyl) | 7.31 | 8.92 | 11.45 | [3] |
| 9c | 4-((E)-1-(((E)-4-Chlorobenzylidene)hydrazinylidene)ethyl) | 3.46 | 4.18 | 6.82 | [3] |
| Gefitinib | (Reference Drug) | 2.45 | 3.12 | 5.81 | [3] |
Table 2: Kinase Inhibitory Activity (IC50, nM) of Selected Derivatives
| Compound ID | Target Kinase (Wild-Type) | Target Kinase (Mutant) | IC50 (nM) | Reference |
| 6c | EGFR | - | 48.3 | [3] |
| 6c | - | EGFR (T790M) | 65.7 | [3] |
| Gefitinib | EGFR | - | 25.1 | [3] |
| Gefitinib | - | EGFR (T790M) | 98.4 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-6-nitroquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-anilino-6-nitroquinazoline derivatives via nucleophilic substitution of this compound with a substituted aniline.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 mmol) in isopropanol (20 mL), add the substituted aniline (1.2 mmol).
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield the desired 4-anilino-6-nitroquinazoline derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Annexin V-FITC Apoptosis Assay
This protocol describes the detection of apoptosis induced by the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of the test compounds on the cell cycle distribution of cancer cells using Propidium Iodide (PI) staining.[8]
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR and PI3K/Akt signaling pathways targeted by 4-anilino-6-nitroquinazoline derivatives.
Caption: Workflow for the synthesis and biological evaluation of anticancer agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Synthesis of 4-Substituted Quinazolines
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions utilizing 4-chloro-6-nitroquinazoline as a key building block. The synthesis of 4-aryl-6-nitroquinazolines is of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery for the construction of biaryl and heteroaryl structures. The this compound core is an attractive starting material for generating libraries of potential therapeutic agents. The chloro-substituent at the C-4 position is highly activated towards oxidative addition to a palladium(0) catalyst, a crucial step in the Suzuki coupling catalytic cycle. This activation is further enhanced by the electron-withdrawing nitro group at the C-6 position. These electronic features generally allow for efficient coupling with a wide range of aryl and heteroaryl boronic acids under relatively mild conditions.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds as follows:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-nitroquinazolines
This protocol is adapted from general procedures for Suzuki coupling on related chloroquinazoline systems.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.10 eq).
-
Add the degassed solvent system (e.g., DME/water 4:1) via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-6-nitroquinazoline.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various classes of arylboronic acids based on general reactivity trends observed in similar systems.
| Arylboronic Acid Substituent | Expected Reactivity | Typical Yield Range | Notes |
| Electron-donating (e.g., -Me, -OMe) | High | 75-95% | Reactions are generally fast and clean. |
| Electron-neutral (e.g., -Ph) | High | 70-90% | Standard conditions are typically effective. |
| Electron-withdrawing (e.g., -CF₃, -CN) | Moderate to High | 60-85% | May require slightly longer reaction times or higher catalyst loading. |
| Sterically hindered (e.g., ortho-substituted) | Moderate | 50-75% | May require the use of bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., K₃PO₄) to achieve good conversion. |
| Heteroarylboronic acids | Variable | 40-80% | Reactivity is dependent on the specific heterocycle. Some heteroarylboronic acids are prone to decomposition under basic conditions. |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of 4-aryl-6-nitroquinazolines.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle precatalyst or a more electron-rich and bulky phosphine ligand), or using a stronger base like K₃PO₄. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Byproduct Formation: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or by the slow addition of the boronic acid. Protodeboronation (loss of the boronic acid group) can also be an issue, particularly with sensitive boronic acids. Using milder bases or shorter reaction times may help.
-
Difficult Purification: If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of celite before workup can be beneficial.
These application notes and protocols are intended to serve as a guide for the synthesis of 4-aryl-6-nitroquinazolines via Suzuki coupling. For specific applications, further optimization of the reaction conditions may be required. Always consult relevant safety data sheets and perform a risk assessment before carrying out any chemical reaction.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Chloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive heterocyclic compounds starting from the versatile building block, 4-chloro-6-nitroquinazoline. The resulting compounds, including substituted quinazolines, triazoloquinazolines, and pyrazoloquinazolines, have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents.
Introduction
This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds. The presence of a chloro group at the 4-position makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The nitro group at the 6-position can also be a handle for further chemical modifications. This document outlines the synthesis of several classes of bioactive heterocycles and presents their biological activity data, primarily focusing on their anticancer properties.
Data Presentation: Anticancer Activity of Synthesized Heterocycles
The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds synthesized from this compound derivatives.
Table 1: Anticancer Activity of 4-Anilino-6-substituted Quinazoline Derivatives
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyanilino | HCT-116 | 5.33 (72h) | [1] |
| 1b | 4-Methoxyanilino | HepG2 | 7.94 (72h) | [1] |
| 1c | 4-Methoxyanilino | MCF-7 | 12.96 (72h) | [1] |
| 2a | 4-Chloroanilino | HCT-116 | 8.55 (72h) | [1] |
| 3a | 3,4,5-Trimethoxyanilino | PC-3 | 0.19 | [2] |
| 3b | 3,4,5-Trimethoxyanilino | A549 | 0.016 | [2] |
| 3c | 3,4,5-Trimethoxyanilino | MCF-7 | 0.098 | [2] |
Table 2: Anticancer Activity of Triazoloquinazoline Derivatives
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 3-(Trifluoromethyl)-5-(propylamino) | HepG2 | 6.29 | [3] |
| 4b | 3-(Trifluoromethyl)-5-(propylamino) | HCT-116 | 2.44 | [3] |
| 5a | 3-(Trifluoromethyl)-5-(ethanolamino) | HepG2 | Not Reported | [3] |
| 5b | 3-(Trifluoromethyl)-5-(ethanolamino) | HCT-116 | Not Reported | [3] |
Table 3: Anticancer Activity of Quinazolinone Hydrazide Triazole Derivatives
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| CM9 | p-Bromobenzyl | EBC-1 | 8.6 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-nitroquinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dioxane
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in dioxane (10 mL), add the substituted aniline (1.0 mmol) and DIPEA (2.5 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-anilino-6-nitroquinazoline derivative.[5]
Protocol 2: Synthesis of 4-Hydrazinyl-6-nitroquinazoline
This protocol details the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (5.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydrazinyl-6-nitroquinazoline.
Protocol 3: Synthesis of[1][6][7]Triazolo[4,3-c]quinazolines
This protocol describes the cyclization of a 4-hydrazinylquinazoline derivative. While the provided search results detail the synthesis from 2,4-dichloroquinazoline, a similar principle can be applied starting from 4-hydrazinyl-6-nitroquinazoline.
Materials:
-
4-Hydrazinyl-6-nitroquinazoline
-
Trifluoroacetic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Reflux a mixture of 4-hydrazinyl-6-nitroquinazoline (1.0 mmol) and trifluoroacetic acid (5 mL) for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain 6-nitro-3-(trifluoromethyl)-[1][6][7]triazolo[4,3-c]quinazolin-5(6H)-one.
-
Reflux the product from the previous step (1.0 mmol) in phosphorus oxychloride (10 mL) at 110 °C for 6 hours.[3]
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with water, and dried to yield the 5-chloro-6-nitro-3-(trifluoromethyl)-[1][6][7]triazolo[4,3-c]quinazoline. This can then be subjected to nucleophilic substitution with various amines to generate a library of compounds.[3]
Protocol 4: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
This protocol outlines a general route to pyrazolo[4,3-c]quinolines, which can be adapted from related pyrazoloquinoline syntheses.
Materials:
-
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (This intermediate can be synthesized from appropriately substituted quinolines, and the general principle can be adapted for the 6-nitro series).
-
Substituted aniline
-
Appropriate solvent (e.g., ethanol, DMF)
Procedure:
-
A mixture of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 mmol) and the desired substituted aniline (1.2 mmol) in a suitable solvent is heated under reflux for a specified time.[8]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with the solvent and dried to afford the 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivative.[8]
Visualizations
Synthetic Workflow
Caption: Synthetic routes to bioactive heterocycles.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and inhibition.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and inhibition.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Quinazoline Core at the 4-Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the quinazoline scaffold at the 4-position. The quinazoline core is a privileged scaffold in medicinal chemistry, and functionalization at this position is crucial for modulating the biological activity of a wide range of therapeutic agents. The following sections detail common and effective methodologies, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Copper-Catalyzed C-H Functionalization.
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinazolines
Nucleophilic aromatic substitution is a widely employed method for introducing amine functionalities at the 4-position of the quinazoline ring, often starting from readily available 4-chloroquinazolines. This approach is fundamental in the synthesis of numerous biologically active compounds, including kinase inhibitors.
Application Notes:
The reaction of 4-chloroquinazolines with anilines or other amines is a robust method for generating 4-anilinoquinazoline derivatives. The reaction can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. The choice of solvent can influence the reaction rate and outcome, with alcohols like 2-propanol being commonly used. For less reactive anilines, microwave-assisted synthesis can be particularly advantageous.
Experimental Protocols:
Protocol 1.1: Conventional Synthesis of 4-Anilinoquinazolines
A solution of 4-chloroquinazoline (1.0 mmol) and a substituted aniline (1.2 mmol) in 2-propanol (10 mL) is heated at reflux (approximately 80 °C) for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold 2-propanol, and dried to afford the desired 4-anilinoquinazoline product.
Protocol 1.2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
In a microwave-safe vial, 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.2 mmol) are suspended in 2-propanol (5 mL). The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product precipitates and is isolated by filtration, washed with a small amount of cold solvent, and dried. This method has been shown to significantly reduce reaction times and improve yields for a variety of substituted anilines.[1][2]
Data Presentation:
| Entry | Starting Material (Quinazoline) | Amine | Method | Time | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline | Aniline | Conventional | 12 h | Low | |
| 2 | 4-Chloroquinazoline | Aniline | Microwave (80W) | 20 min | 98.8 | [1] |
| 3 | 6-Bromo-4-chloro-2-phenylquinazoline | N-methyl-4-methoxyaniline | Microwave | 10 min | 90 | |
| 4 | 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-3-methoxyaniline | Microwave | 10 min | 85 | [3] |
Experimental Workflow:
Caption: General workflow for the synthesis of 4-aminoquinazolines via SNAr.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 4-position of the quinazoline core. This is typically achieved by coupling a 4-haloquinazoline or a 4-tosyloxyquinazoline with a suitable boronic acid derivative.
Application Notes:
This methodology offers a versatile route to a wide array of 4-arylquinazolines. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 are commonly employed. The reaction often requires an inert atmosphere to prevent catalyst degradation. In some cases, in situ activation of a hydroxyl group at the 4-position (as in a quinazolin-4-one) using an activating agent like p-toluenesulfonyl chloride (TsCl) can be an effective strategy to generate a reactive intermediate for the coupling reaction.
Experimental Protocols:
Protocol 2.1: Suzuki-Miyaura Coupling of a 4-Chloroquinazoline
To a reaction vessel are added the 4-chloroquinazoline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), a phosphine ligand if required, and a base (e.g., K2CO3, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture (e.g., dioxane/water) is then added. The reaction mixture is heated (e.g., to reflux) for several hours until completion as monitored by TLC. After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 2.2: Arylation of Quinazolin-4-ones via In Situ Activation
In a reaction flask, the quinazolin-4-one (1.0 mmol), p-toluenesulfonyl chloride (TsCl, 1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) are stirred in an anhydrous solvent (e.g., THF). After a short period, the arylboronic acid (1.5 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), and a small amount of water are added. The mixture is then heated at a specified temperature (e.g., 60 °C) until the reaction is complete. The work-up procedure involves extraction with an organic solvent, washing, drying, and purification by chromatography.
Data Presentation:
| Entry | Quinazoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylquinazolin-4-one | Phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | THF/H2O | 60 | 12 | 92 | |
| 2 | 2-Phenylquinazolin-4-one | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | K2CO3 | THF/H2O | 60 | 12 | 95 | |
| 3 | 6-Bromo-2-styrylquinazolin-4(3H)-one | Phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | Dioxane/H2O | Reflux | 3 | - | [4] |
Signaling Pathway (Catalytic Cycle):
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed C-H Functionalization of Quinazoline-3-oxides
Direct C-H functionalization represents an atom-economical approach to introduce new substituents onto the quinazoline core. The use of quinazoline-3-oxides as substrates allows for the activation of the C4-H bond, facilitating its coupling with various partners, such as indoles.
Application Notes:
This copper-catalyzed cross-dehydrogenative coupling provides a direct method for the synthesis of 4-(indol-3-yl)quinazolines. The reaction typically employs a simple copper salt, such as CuCl2, as the catalyst and is often carried out in the presence of air or oxygen as the oxidant. The reaction demonstrates good regioselectivity for the C3 position of the indole. The resulting quinazoline-3-oxide products can be readily deoxygenated to afford the corresponding 4-substituted quinazolines.[5][6]
Experimental Protocols:
Protocol 3.1: Copper-Catalyzed Coupling of Quinazoline-3-oxide with Indole
In a dry reaction tube, the quinazoline-3-oxide (0.2 mmol), the indole derivative (0.3 mmol), and CuCl2 (10 mol%) are mixed in a suitable solvent such as methanol (2.0 mL). The mixture is stirred at a specific temperature (e.g., 60 °C) under an air atmosphere for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 4-(indol-3-yl)quinazoline 3-oxide.[5][6]
Protocol 3.2: Deoxygenation of 4-(Indol-3-yl)quinazoline 3-oxide
The 4-(indol-3-yl)quinazoline 3-oxide (1.0 mmol) is dissolved in a suitable solvent (e.g., chloroform). To this solution, a reducing agent such as PCl3 (1.2 mmol) is added, and the mixture is stirred at room temperature for about 30 minutes. After the reaction is complete, the mixture is carefully quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the deoxygenated 4-(indol-3-yl)quinazoline.
Data Presentation:
| Entry | Quinazoline-3-oxide | Indole | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylquinazoline-3-oxide | N-Methylindole | CuCl2 | CH3OH | 60 | 12-16 | 85 | [5] |
| 2 | 2-(p-Tolyl)quinazoline-3-oxide | Indole | CuCl2 | CH3OH | 60 | 12-16 | 83 | [5] |
| 3 | Quinazoline-3-oxide | 5-Methoxy-N-methylindole | CuCl2 | CH3OH | 60 | 12-16 | 75 | [5] |
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the copper-catalyzed C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols: The Utility of 4-Chloro-6-nitroquinazoline in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-6-nitroquinazoline as a key intermediate in the discovery of potent kinase inhibitors. This document details its application, relevant biological data, and experimental protocols for the synthesis and evaluation of its derivatives.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its derivatives have been successfully developed to target a range of kinases, particularly those implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The this compound intermediate is a versatile building block for the synthesis of a diverse library of quinazoline-based compounds. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the nitro group at the 6-position can be a key pharmacophore or a handle for further chemical modifications.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various 6-nitroquinazoline derivatives against key kinase targets. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Target Kinase | IC50 (µM) |
| 6a | EGFR | 0.0319[1] |
| 6b | EGFR | 0.0342[1] |
| 6c | EGFR | 0.0131[1] |
| 9e | EGFR | 0.0267[1] |
| 9f | EGFR | 0.0185[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by quinazoline-based inhibitors and the general experimental workflow for their discovery and characterization.
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-6-nitroquinazoline Derivative
This protocol describes a general method for the synthesis of a 4-anilino-6-nitroquinazoline derivative, a common structural motif in EGFR inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.
-
Acidification: Add a catalytic amount of concentrated HCl to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the inhibitory activity of synthesized compounds against EGFR kinase.[2]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Kinase Reaction Buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add 1 µL of the diluted test compound or DMSO for the control wells.
-
Add 2 µL of a mixture containing the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its reactivity allows for the facile introduction of diverse functionalities, enabling extensive structure-activity relationship studies. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel quinazoline-based kinase inhibitors, contributing to the development of new targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-nitroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the synthesis of 4-Chloro-6-nitroquinazoline, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a three-step synthesis starting from 2-amino-5-nitrobenzoic acid. The general sequence involves:
-
Cyclization: Reaction of 2-amino-5-nitrobenzoic acid with formamide to form 6-nitroquinazolin-4(3H)-one.[1]
-
Nitration: This step is generally incorporated in the choice of starting material, 2-amino-5-nitrobenzoic acid, which already contains the nitro group at the desired position. Direct nitration of quinazolin-4(3H)-one is also possible but may lead to isomer formation.[2][3]
-
Chlorination: Conversion of the hydroxyl group of 6-nitroquinazolin-4(3H)-one to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4]
Q2: What is the role of N,N-Dimethylformamide (DMF) in the chlorination step?
A2: DMF is often used as a catalyst in chlorination reactions with thionyl chloride. It reacts with SOCl₂ to form the Vilsmeier reagent, (Me₂N=CHCl)⁺Cl⁻, which is a more powerful chlorinating agent than thionyl chloride alone. This can lead to higher yields and milder reaction conditions.[5]
Q3: Can other chlorinating agents be used?
A3: Yes, besides thionyl chloride with catalytic DMF, phosphorus oxychloride (POCl₃) is also commonly used for the chlorination of 4-hydroxyquinazolines.[4] The choice of reagent can affect reaction conditions and yield.
Q4: What are the common impurities in the final product?
A4: Common impurities can include unreacted 6-nitroquinazolin-4(3H)-one, isomers if direct nitration is performed on the quinazolinone ring, and the hydrolysis product, 4-hydroxy-6-nitroquinazoline, which can form during workup if moisture is present.[6][7]
Q5: How can I purify the final product, this compound?
A5: Purification can be achieved by washing the crude product with a suitable solvent mixture, such as petroleum ether and ethyl acetate, to remove impurities.[7] Recrystallization from a suitable solvent is also a common and effective purification method.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 6-nitroquinazolin-4(3H)-one (Step 1)
| Possible Cause | Recommendation | Expected Outcome |
| Incomplete reaction | Ensure the reaction temperature is maintained at the optimal level (around 170°C) for a sufficient duration (e.g., 4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] | Increased conversion of starting materials to the desired product. |
| Product precipitation issues | After cooling the reaction, pour the mixture into ice-cold water with vigorous stirring to ensure complete precipitation of the product.[1] | Maximized recovery of the crude product. |
| Loss during purification | If recrystallizing from ethanol, ensure the minimum amount of hot solvent is used to dissolve the product to prevent significant loss upon cooling.[1] | Higher recovery of the purified product. |
Problem 2: Formation of Isomers during Nitration
While starting with 2-amino-5-nitrobenzoic acid avoids this issue, direct nitration of quinazolin-4(3H)-one can lead to the formation of positional isomers.
| Possible Cause | Recommendation | Expected Outcome |
| Lack of regioselectivity | Nitration of the quinazolinone ring can occur at different positions. | A mixture of nitro-isomers is obtained. |
| Inefficient purification | Simple crystallization may not be sufficient to separate the isomers completely. | The final product will be contaminated with unwanted isomers. |
| Alternative starting material | To avoid isomer formation, it is highly recommended to start with 2-amino-5-nitrobenzoic acid, which already has the nitro group in the correct position. | A single, desired product is formed, simplifying purification. |
| Purification of isomers | A patent for a similar compound suggests that repetitive washing with methanol can be effective in removing unwanted isomers.[7] | Increased purity of the desired 6-nitro isomer. |
Problem 3: Low Yield or No Reaction in the Chlorination Step (Step 3)
| Possible Cause | Recommendation | Expected Outcome |
| Deactivated chlorinating agent | Thionyl chloride is highly sensitive to moisture. Use a fresh bottle or freshly distilled thionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4] | Effective chlorination and improved yield. |
| Insufficient catalyst | If using SOCl₂ with DMF, ensure an adequate catalytic amount of DMF is present. | Formation of the Vilsmeier reagent and efficient chlorination. |
| Suboptimal temperature | The reaction typically requires heating. For SOCl₂/DMF, a temperature of around 100°C has been reported to give good yields.[6] | Increased reaction rate and conversion to the product. |
| Hydrolysis during workup | The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group in the presence of water, especially under acidic conditions. Quench the reaction mixture carefully into a cold, basic solution (e.g., NaHCO₃ solution) to neutralize any acid and minimize hydrolysis.[4] | Preservation of the 4-chloro product and higher isolated yield. |
| Formation of byproducts | The use of DMF with chlorinating agents can lead to the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC). While this may not directly impact the yield of the desired product, it is a significant safety concern. | Awareness and implementation of appropriate safety measures. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 4,7-dichloro-6-nitroquinazoline (A structurally similar compound) [6]
| Step | Reagents and Conditions | Yield (%) |
| Condensation | 2-amino-4-chlorobenzoic acid, HCO-NH₂, reflux at 160 °C | 82.3 |
| Nitration | HNO₃/H₂SO₄ | 84.7 |
| Chlorination | SOCl₂/DMF at 100 °C | 91.3 |
| Overall Yield | 56.1 |
Experimental Protocols
Protocol 1: Synthesis of 6-nitroquinazolin-4(3H)-one[1]
-
Combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL) in a round-bottom flask equipped with a stirrer and a reflux condenser.
-
Heat the mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 100°C.
-
Slowly pour the reaction mixture into 500 mL of ice water with continuous stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual formamide.
-
The crude product can be further purified by recrystallization from ethanol.
-
Dry the purified solid under vacuum at 40°C for 15 hours.
Protocol 2: Synthesis of this compound (General Procedure)
Adapted from the synthesis of a similar compound.[6]
-
To a suspension of 6-nitroquinazolin-4(3H)-one in a suitable anhydrous solvent (e.g., toluene or dichloroethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (around 100°C) and monitor the progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude residue can be purified by washing with a non-polar solvent or by recrystallization from a suitable solvent system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-6-nitroquinazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-nitroquinazoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with a Mass Corresponding to the Starting Material
Q1: After the chlorination of 6-nitroquinazolin-4(3H)-one to form this compound, I observe a significant amount of a byproduct that has the same mass as my starting material. What is the likely identity of this byproduct and how can I avoid its formation?
A1: The most probable identity of this byproduct is the starting material itself, 6-nitroquinazolin-4(3H)-one, resulting from incomplete chlorination or hydrolysis of the product. This compound is highly susceptible to hydrolysis, readily converting back to 6-nitroquinazolin-4(3H)-one in the presence of moisture.[1]
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.
-
Reagent Quality: Use freshly opened or properly stored chlorinating agents (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃)). Older reagents may have degraded and contain moisture.
-
Reaction Time and Temperature: The conversion of the hydroxyl group to a chloro group may be incomplete. Consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side reactions.
-
Work-up Procedure: During the work-up, minimize contact with water. If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible. Use a non-aqueous work-up if the subsequent reaction steps allow.
Issue 2: Formation of an Unexpected Isomer
Q2: My final product mixture contains an isomer of this compound. How is this possible and what can be done to improve the regioselectivity?
A2: The isomeric impurity likely arises during the initial nitration step to form the 6-nitroquinazoline precursor. The nitration of the quinazoline ring can yield a mixture of regioisomers, with the nitro group entering at different positions on the benzene ring.[2][3] For instance, in related syntheses, the formation of 8-nitro isomers alongside the desired 6-nitro product has been observed.[3] A patent related to a similar compound also highlights the issue of isomer formation that requires specific purification steps to resolve.[4]
Troubleshooting Steps:
-
Nitration Temperature: Maintain a low and strictly controlled temperature (e.g., 0-5 °C) during the addition of the nitrating agent. Higher temperatures can decrease regioselectivity.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise with efficient stirring to avoid localized increases in temperature and concentration.
-
Purification of the Nitro-Intermediate: It is often easier to purify the 6-nitroquinazolin-4(3H)-one intermediate to remove isomers before proceeding with the chlorination step. Recrystallization or column chromatography of the intermediate can be effective. A patent suggests that repeated washing with methanol can be effective for purifying a similar fluoro-substituted nitro-hydroxy quinazoline.[4]
Issue 3: Byproduct Formation When Using Alcoholic Solvents
Q3: I am performing a reaction with this compound in an alcohol-based solvent (e.g., methanol, ethanol) and I am observing a significant byproduct. What is this byproduct and how can I prevent it?
A3: The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack.[5] When using an alcohol as a solvent, a common byproduct is the corresponding 4-alkoxy-6-nitroquinazoline, formed through alcoholysis. For a related compound, the formation of a methoxy derivative was observed when methanol was present.[1]
Troubleshooting Steps:
-
Solvent Choice: If the reaction chemistry allows, switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Temperature Control: If an alcoholic solvent is necessary, running the reaction at a lower temperature may reduce the rate of the competing alcoholysis reaction.
-
Minimize Reaction Time: A shorter reaction time will leave less opportunity for the formation of the alkoxy byproduct.
Frequently Asked Questions (FAQs)
Q4: What are the most common byproducts observed in reactions involving this compound?
A4: Based on the reactivity of the molecule, the most common byproducts include:
-
6-nitroquinazolin-4(3H)-one: Formed via hydrolysis of this compound.[1]
-
4-alkoxy-6-nitroquinazolines: Formed when alcohols are used as solvents or are present as impurities.[1]
-
Isomeric Chloro-nitroquinazolines: These arise from a lack of regioselectivity during the initial nitration step of the quinazoline ring system.[3][4]
-
Di-nitrated Products: While less common due to the deactivating effect of the first nitro group, over-nitration can occur under harsh nitrating conditions.[2]
Q5: How can I effectively purify this compound from its common byproducts?
A5: A combination of techniques is often necessary:
-
Recrystallization: This can be effective for removing less soluble impurities. The choice of solvent is critical and may require some screening.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts with different polarities. A gradient of ethyl acetate in hexanes is a common starting point for elution.
-
Washing: As mentioned in a patent for a similar compound, repeated washing with a solvent like methanol can be effective in removing certain isomers.[4]
Q6: Can dimerization of this compound occur?
A6: While not commonly reported as a major byproduct, dimerization is a theoretical possibility, especially under conditions that might promote self-condensation, such as in the presence of certain catalysts or at high temperatures. However, the primary pathways for byproduct formation are typically hydrolysis, alcoholysis, and issues related to the initial nitration.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Identity | Formation Pathway | Key Mitigation Strategies |
| 6-nitroquinazolin-4(3H)-one | Hydrolysis of the 4-chloro group.[1] | - Strict moisture control (anhydrous conditions).- Use fresh, dry reagents and solvents.- Minimize contact with water during work-up. |
| 4-alkoxy-6-nitroquinazoline | Alcoholysis of the 4-chloro group by an alcohol solvent or impurity.[1] | - Use aprotic, non-nucleophilic solvents (e.g., THF, DCM, DMF).- If alcohol is necessary, use lower temperatures and shorter reaction times. |
| Isomeric Chloro-nitroquinazolines (e.g., 4-chloro-8-nitroquinazoline) | Lack of regioselectivity during the preceding nitration step.[3][4] | - Maintain low and controlled temperatures during nitration.- Slow, dropwise addition of the nitrating agent.- Purify the nitro-intermediate before chlorination. |
| Di-nitroquinazolines | Over-nitration of the quinazoline ring under harsh conditions.[2] | - Use stoichiometric amounts of the nitrating agent.- Avoid excessively high temperatures or prolonged reaction times during nitration. |
Experimental Protocols
Protocol 1: Chlorination of 6-nitroquinazolin-4(3H)-one
This protocol is a general guideline for the synthesis of this compound from 6-nitroquinazolin-4(3H)-one.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-nitroquinazolin-4(3H)-one (1 equivalent).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (5-10 equivalents) or phosphorus oxychloride (3-5 equivalents) to the flask. A catalytic amount of DMF (e.g., 0.1 equivalents) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the chlorinating agent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. A non-aqueous workup is preferred to prevent hydrolysis. If an aqueous work-up is unavoidable, pour the cooled reaction mixture slowly onto crushed ice and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) at low temperature. Extract the product with an organic solvent like ethyl acetate.
-
Visualizations
Caption: Formation pathways of common byproducts in this compound synthesis.
Caption: A logical workflow for troubleshooting byproduct formation in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of quinazoline derivatives, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. I am observing a very low yield or no desired quinazoline product. What are the primary factors to investigate?
Low or non-existent yields in quinazoline synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include reaction conditions, quality of starting materials, and the chosen synthetic route.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Reaction Temperature | Perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C).[1] Some classical methods may require high temperatures (>120°C).[2] | Identification of the optimal temperature for product formation, leading to increased yield. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to identify the point of maximum product formation.[2] | Prevents product degradation from prolonged reaction times or incomplete conversion from insufficient time, thereby maximizing yield. |
| Poor Starting Material Quality | Verify the purity of starting materials (e.g., 2-aminobenzonitriles, aldehydes) via NMR, GC-MS, or melting point analysis.[1] Impurities can lead to side reactions. | Use of pure starting materials will minimize side reactions and improve the conversion to the desired quinazoline. |
| Inappropriate Solvent | Conduct a solvent screening with various solvents of different polarities (e.g., DMF, toluene, ethanol, acetonitrile).[1] The solvent can significantly affect reactant solubility and reaction rates.[1] | Improved reactant solubility and reaction kinetics, resulting in a higher yield.[3] |
| Catalyst Inactivity | For catalyzed reactions, use a fresh batch of catalyst and ensure it has not been poisoned by impurities. Optimize the catalyst loading.[1] | Restored or enhanced catalytic activity will increase the reaction rate and selectivity towards the desired product.[3] |
| Presence of Water | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents hydrolysis of sensitive reagents or intermediates, leading to a higher yield.[3] |
2. My Niementowski reaction is resulting in a low yield. What are the specific issues with this method?
The Niementowski synthesis, which typically involves the condensation of anthranilic acids with amides, can be prone to low yields due to several factors.[3]
Troubleshooting the Niementowski Reaction:
| Challenge | Recommended Action | Rationale |
| High Reaction Temperatures | High temperatures (often >130°C) can lead to the degradation of starting materials or the product.[3] Consider using microwave irradiation as an alternative heating method, which can lead to shorter reaction times and higher yields under milder conditions.[2] | Milder conditions can prevent thermal decomposition, thus improving the overall yield. |
| Inefficient Cyclization | The cyclization of the intermediate o-amidobenzamide can be inefficient.[3] Ensure reaction conditions are optimized to favor this step. | Promoting the cyclization step will drive the reaction towards the desired quinazoline product. |
| Substituent Effects | The nature of the substituents on the anthranilic acid and the amide can significantly influence the reaction's success.[3] | Understanding the electronic and steric effects of your specific substrates can help in selecting more suitable reaction conditions. |
| Formation of Quinazolinone Byproducts | In some cases, the reaction may favor the formation of a quinazolinone. Using an excess of formamide can sometimes favor the desired quinazoline over the quinazolinone byproduct.[4] | Shifting the reaction equilibrium towards the intended product will increase its yield. |
3. I am observing unexpected byproducts in my reaction mixture. What are the common side reactions?
The formation of byproducts is a common cause of low yields. Identifying these impurities can provide insight into optimizing the reaction conditions.
Common Side Reactions and Solutions:
| Side Product | Likely Cause | Proposed Solution |
| Dimers or Polymers | High concentration of bifunctional starting materials.[3] | Perform the reaction at a lower concentration by increasing the solvent volume. Ensure the purity of starting materials to avoid bifunctional impurities.[3] |
| Quinoline Derivatives (in Friedländer Synthesis) | The reaction conditions may not be sufficiently controlled, leading to an alternative reaction pathway.[3] | Carefully control reaction parameters such as temperature and catalyst. |
| Quinazolinone Byproducts | Oxidation at the C4 position of the quinazoline ring.[3] | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[3] If the desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions. |
| Hydrolysis Products | Presence of water in the reaction mixture, especially under acidic or basic conditions.[3] | Use anhydrous solvents and reagents. If an acid or base is necessary, use the minimum effective amount and neutralize the reaction mixture promptly during workup.[3] |
Experimental Protocols
Protocol 1: Temperature Screening for Yield Optimization
-
Set up a series of identical small-scale reactions in parallel.
-
Maintain the same concentration of all reactants and the same solvent across all reactions.
-
Assign a different reaction temperature to each setup (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[3]
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
After a set reaction time, quench the reactions and analyze the crude product mixture to determine the yield of the desired quinazoline at each temperature.
Protocol 2: Reaction Under an Inert Atmosphere
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Assemble the reaction apparatus while maintaining a positive pressure of the inert gas.
-
Use degassed solvents to minimize dissolved oxygen.
-
Introduce the reagents into the reaction vessel under the inert atmosphere.
-
Seal the reaction vessel and maintain the inert atmosphere throughout the course of the reaction.
Visual Troubleshooting Guides
Below are diagrams illustrating key troubleshooting workflows and concepts.
Caption: A logical workflow for troubleshooting low yield in quinazoline synthesis.
Caption: Reaction pathway showing potential side reactions that reduce yield.
References
Technical Support Center: Optimizing Amination of 4-Chloro-6-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amination of 4-chloro-6-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the amination of this compound?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 6-position activates the quinazoline ring, particularly at the C4 position, making it highly susceptible to nucleophilic attack by an amine. The reaction involves the formation of a Meisenheimer complex, which is a resonance-stabilized intermediate, followed by the elimination of the chloride leaving group to yield the 4-amino-6-nitroquinazoline product.[1]
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low yields in this reaction. Key considerations include:
-
Nucleophilicity of the Amine: Electron-poor amines (e.g., those with electron-withdrawing substituents) are less nucleophilic and may react slowly or incompletely.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can lead to poor conversion.
-
Moisture: The starting material, this compound, is sensitive to moisture and can hydrolyze back to the less reactive 6-nitroquinazolin-4-one, thereby reducing the amount of starting material available for the amination reaction.[3]
-
Side Reactions: Undesired side reactions can consume starting materials or lead to the formation of byproducts.
Q3: What is the role of a base in this reaction?
A base is often crucial for the success of the amination reaction. It can play several roles:
-
Scavenging HCl: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. A base neutralizes the HCl as it is formed.
-
Enhancing Nucleophilicity: In some cases, a base can deprotonate the amine, increasing its nucleophilicity.
-
Facilitating Elimination: A base can assist in the final elimination step from the Meisenheimer intermediate.[4]
Commonly used bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[4] If no external base is used, an excess of the reacting amine is often required to act as the base.[4]
Q4: How can I improve the reaction rate and yield when using electron-poor amines?
Forcing conditions are often necessary for less reactive amines.[2] Consider the following strategies:
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[2]
-
Higher Temperatures: Increasing the reaction temperature (e.g., refluxing in a high-boiling solvent) can provide the necessary activation energy.
-
Stronger Base: Employing a stronger, non-nucleophilic base can enhance the reactivity of the amine.
-
Catalysts: While not always necessary for this activated system, exploring palladium-catalyzed amination (Buchwald-Hartwig type) could be an option for particularly challenging substrates.
Q5: What are the best solvents for this reaction?
The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile are generally good choices as they can dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate without strongly solvating the amine nucleophile.[4][5] Protic solvents, like alcohols, can be used but may decrease the nucleophilicity of the amine through hydrogen bonding.[5] A mixture of THF and water has also been reported to be effective, particularly in microwave-assisted reactions.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The starting material is moisture-sensitive.[3] Ensure it is stored under anhydrous conditions and handled in a dry environment. Consider using freshly prepared or recently purchased starting material. |
| Low Nucleophilicity of the Amine | For electron-poor or sterically hindered amines, increase the reaction temperature, extend the reaction time, or use microwave irradiation.[2] |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. For weak amines, consider using a stronger, non-nucleophilic base. |
| Suboptimal Solvent | Switch to a different solvent. If using a protic solvent, try a polar aprotic solvent like dioxane or THF. |
| Incorrect Reaction Temperature | Optimize the temperature. While some reactions proceed at room temperature, others may require heating to reflux. |
Problem 2: Presence of Multiple Spots on TLC (Byproduct Formation)
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Material | A common byproduct is 6-nitroquinazolin-4-one, resulting from the reaction of this compound with water.[3] Ensure all reagents and solvents are anhydrous. |
| Di-substitution or Other Side Reactions | While less common at the C2 position under mild conditions, prolonged reaction times or high temperatures could potentially lead to other reactions.[6] Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Decomposition | At very high temperatures, the nitro group can participate in decomposition pathways. Avoid excessive heating. |
| Impure Starting Materials | Ensure the purity of both the this compound and the amine before starting the reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is highly polar and streaks on silica gel | Use a more polar eluent system for column chromatography. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing. |
| Co-elution with Starting Materials or Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can be an effective alternative or complementary purification method. |
| Product is insoluble | Choose a suitable solvent for recrystallization by testing the solubility of the crude product in various solvents. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the amination of chloroquinazolines to provide a comparative overview.
| Substrate | Amine | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 4-chloro-6-halo-2-phenylquinazolines | o-toluidine | THF/H₂O | None | Microwave | 2 h | 74-78 | [2] |
| 4-chloro-6-halo-2-phenylquinazolines | N-methylanilines | THF/H₂O | None | Microwave | 10 min | 63-90 | [2] |
| 6,7-dimethoxy-2,4-dichloroquinazoline | Anilines | Dioxane | DIPEA | 80 | 12 h | - | [4] |
| 4-chloroquinazoline | Pyrrolidine | Water | KF | 100 | 17 h | - | [7] |
| 2-trifluoromethyl-4-chloroquinazoline | Pyrrolidine | - | - | 50 | 16 h | 57 | [7] |
Experimental Protocols
General Protocol for Amination under Conventional Heating
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane, THF, or acetonitrile), add the desired amine (1.1-1.5 eq.).
-
Add a base (e.g., triethylamine or DIPEA, 1.5-2.0 eq.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
General Protocol for Microwave-Assisted Amination
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the chosen solvent (e.g., THF/water 1:1 mixture).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for the specified time (typically 10-60 minutes).
-
After cooling, work up the reaction mixture as described in the conventional heating protocol.
-
Purify the product using column chromatography or recrystallization.
Visualizations
General Workflow for Amination of this compound
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Nucleophilic Substitution of 4-Chloro-6-nitroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nucleophilic substitution of 4-Chloro-6-nitroquinazoline. The information is designed to help resolve common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is very slow or incomplete. How can I increase the reaction rate?
A1: Several factors could be contributing to a sluggish reaction:
-
Solvent Choice: The choice of solvent is critical. For nucleophilic aromatic substitution (SNAr) on an electron-deficient substrate like this compound, polar solvents are generally required to stabilize the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents such as DMF, DMSO, acetonitrile (MeCN), or THF are often preferred. They effectively solvate the intermediate without strongly solvating the nucleophile, thus preserving its reactivity. Studies on similar electron-deficient aromatic chlorides have shown that reaction rates can be higher in polar aprotic solvents compared to protic ones.[1]
-
Polar Protic Solvents like ethanol, isopropanol, or water can also be used.[2] However, they may form hydrogen bonds with the nucleophile, creating a "solvent cage" that can decrease its nucleophilicity and slow the reaction.[3]
-
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. If you are running the reaction at room temperature, consider heating it. Microwave irradiation can also be a very effective way to accelerate the reaction, often leading to shorter reaction times and higher yields.[4]
-
Nucleophile Strength: A more potent nucleophile will react faster. If you are using a neutral amine, adding a non-nucleophilic base can deprotonate it, increasing its nucleophilicity. However, be cautious as strong bases can lead to side reactions.
-
Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder the reaction rate.[5] If solubility is an issue, consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Reaction with the Solvent: Some solvents can act as nucleophiles, especially at elevated temperatures. For example, less hindered alcohols can potentially compete with your intended nucleophile.[5] If you suspect this is happening, switch to a non-nucleophilic solvent like DMF, DMSO, or THF.
-
Hydrolysis: If there is water present in your reaction mixture (e.g., in the solvent or from the reagents), the 4-chloro group can be hydrolyzed to a hydroxyl group, forming 6-nitroquinazolin-4-one. To avoid this, use anhydrous solvents and reagents.
-
Over-reaction: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is more reactive than the starting material, you may see subsequent reactions. This is less common for this specific substrate but is something to consider. Careful control of stoichiometry (using a slight excess of the nucleophile) can help.
Q3: How does the choice of a protic vs. aprotic solvent affect the reaction?
A3: The choice between a polar protic and a polar aprotic solvent involves a trade-off:
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water):
-
Pros: Can facilitate the departure of the leaving group and are often less expensive and easier to remove.
-
Cons: Can solvate and stabilize the nucleophile through hydrogen bonding, which reduces its reactivity and can slow down the reaction.[3] This effect is particularly pronounced with small, anionic nucleophiles.
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF):
-
Pros: They are excellent at solvating the cationic portion of the intermediate and the transition state, which accelerates the reaction. They do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3]
-
Cons: They can be more difficult to remove completely due to their high boiling points. They are also more susceptible to being contaminated with water, which can lead to hydrolysis side products.
-
For the SNAr reaction of this compound, which proceeds through a charged Meisenheimer intermediate, polar aprotic solvents are often the preferred choice to maximize the reaction rate.
Q4: My product is difficult to purify. What strategies can I use?
A4: Purification challenges often arise from unreacted starting material or the presence of side products.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the this compound is fully consumed. This will prevent the need to separate it from your product later.
-
Work-up Procedure:
-
If you used a high-boiling polar aprotic solvent like DMF or DMSO, a common technique is to dilute the reaction mixture with water to precipitate the organic product, which can then be collected by filtration.
-
Alternatively, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
-
Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is the most effective purification method.
-
Data on Solvent Effects
| Solvent Class | Examples | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), THF | Generally Favorable to Highly Favorable. Often provides the fastest reaction rates. | Effectively solvates the charged Meisenheimer intermediate, stabilizing the transition state. Does not strongly solvate the nucleophile, preserving its reactivity.[3] |
| Polar Protic | Water, Ethanol, Isopropanol | Favorable, but potentially slower than polar aprotic solvents. | Can stabilize the transition state but also solvates the nucleophile via hydrogen bonding, which can reduce its nucleophilicity and slow the reaction rate.[3] |
| Non-polar Aprotic | Toluene, Hexane, Dioxane | Generally Unfavorable. Reactions are typically very slow or do not proceed. | Poor solvation of the charged Meisenheimer intermediate and transition state, leading to a high activation energy barrier. Reactants may also have poor solubility. |
| Mixed Solvents | THF/Water, Ethanol/Water | Variable. Can be a good compromise to balance solubility, reactivity, and cost. A mixture of THF and water has been used effectively in similar systems.[2][4] | The properties of the solvent mixture will be an average of its components. Can be optimized to achieve desired solubility and reactivity. |
Experimental Protocols
The following is a generalized protocol for the nucleophilic substitution of this compound with an amine nucleophile. This should be adapted and optimized for specific nucleophiles and reaction scales.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or Isopropanol)
-
Optional: Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if the nucleophile is a primary or secondary amine salt.
-
Round-bottom flask, condenser, magnetic stirrer, and heating source (oil bath or heating mantle).
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.2 eq).
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Alternatively, microwave irradiation (e.g., 100-150 °C for 10-60 minutes) can be used for accelerated synthesis.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a high-boiling solvent like DMF or DMSO, pour the mixture into ice water to precipitate the product. Collect the solid by vacuum filtration and wash with water.
-
If using a lower-boiling solvent like THF or isopropanol, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
General SNAr Mechanism
The nucleophilic substitution on this compound proceeds via a two-step addition-elimination (SNAr) mechanism involving a resonance-stabilized Meisenheimer complex.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
managing side reactions of 4-Chloro-6-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis and handling of 4-Chloro-6-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include the formation of positional isomers during the nitration step, hydrolysis of the 4-chloro group back to a hydroxyl group, and incomplete chlorination of the 4-hydroxy-6-nitroquinazoline precursor. Nucleophilic aromatic substitution (SNAr) with residual solvents or reagents is also a possibility.
Q2: My final product shows a significant amount of 4-Hydroxy-6-nitroquinazoline. What is the likely cause and how can I prevent this?
A2: This is a common issue primarily caused by two factors:
-
Incomplete Chlorination: The chlorination reaction may not have gone to completion. To mitigate this, ensure you are using a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) and an adequate reaction time and temperature.
-
Hydrolysis: this compound is highly susceptible to hydrolysis, especially in the presence of moisture.[1] This can occur during the work-up and purification steps. It is crucial to use anhydrous solvents and reagents and to perform the work-up in a dry environment.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The presence of multiple, hard-to-separate spots often indicates the formation of positional isomers during the nitration of the quinazolinone precursor. The directing effects of the substituents on the quinoline ring can lead to the formation of not just the desired 6-nitro isomer, but also other isomers which may have very similar polarities.
Q4: How can I minimize the formation of nitration isomers?
A4: Controlling the reaction conditions during nitration is key. This includes careful temperature control, often at low temperatures, and slow, controlled addition of the nitrating agent. An alternative approach is to start with a pre-nitrated precursor where the nitro group is already in the desired position, which can offer better regiochemical control.[2]
Q5: What are the best practices for the purification of this compound?
A5: Purification is typically achieved through recrystallization or washing with specific solvents. A common method involves washing the crude product with a solvent mixture like ethyl acetate/petroleum ether to remove non-polar impurities.[3] Methanol has also been used for repetitive washing to remove certain isomers.[3] Given the compound's sensitivity to moisture, all purification steps should be conducted under anhydrous conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | 1. Incomplete chlorination. 2. Hydrolysis of the product during work-up. 3. Product loss during purification. | 1. Increase the excess of the chlorinating agent (e.g., SOCl₂ or POCl₃) and/or extend the reaction time. Monitor the reaction by TLC or HPLC. 2. Ensure all solvents and glassware are thoroughly dried. Perform work-up and extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Optimize the recrystallization solvent system to maximize recovery. |
| Product is off-color (e.g., brown or dark yellow) | 1. Presence of residual nitrating or chlorinating agents. 2. Degradation of the product due to excessive heat. | 1. Ensure complete removal of volatile reagents like thionyl chloride by evaporation, possibly with the aid of an inert solvent like toluene.[4] 2. Maintain strict temperature control during the chlorination and subsequent work-up steps. |
| Presence of unexpected byproducts in NMR or Mass Spec | 1. Reaction with solvent (e.g., methanol) to form a methoxy-substituted product.[1] 2. Nucleophilic substitution with other nucleophiles present in the reaction mixture.[5][6] | 1. Avoid using nucleophilic solvents like methanol during work-up if the product is not intended for subsequent reaction. Use non-nucleophilic solvents for washing and recrystallization where possible. 2. Carefully review all reagents and solvents for potential nucleophiles and ensure they are removed or are not reactive under the reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on literature procedures.[4][7]
Materials:
-
4-Hydroxy-6-nitroquinazoline
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Petroleum ether (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 4-Hydroxy-6-nitroquinazoline.
-
Slowly add an excess of thionyl chloride (or phosphorus oxychloride) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically around 90-100 °C) and maintain for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Allow the mixture to cool to room temperature and carefully remove the excess chlorinating agent under reduced pressure.
-
Add anhydrous toluene to the residue and evaporate again to ensure complete removal of the chlorinating agent.
-
The crude solid can be purified by washing with a mixture of anhydrous ethyl acetate and petroleum ether or by careful recrystallization from a suitable non-nucleophilic solvent.
-
Dry the final product under vacuum.
Protocol 2: Managing Hydrolysis During Work-up
Objective: To minimize the conversion of this compound back to 4-Hydroxy-6-nitroquinazoline during the work-up phase.
Procedure:
-
After the chlorination reaction is complete and the excess chlorinating agent has been removed, conduct all subsequent steps in a dry environment (e.g., in a glove box or under a positive pressure of inert gas).
-
Use anhydrous solvents for all extractions, washes, and recrystallizations.
-
When performing an aqueous work-up (if necessary), use ice-cold water and minimize the contact time between the organic layer containing the product and the aqueous layer.
-
Promptly dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for low product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Purification of 4-Anilino-6-Nitroquinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-anilino-6-nitroquinazoline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-anilino-6-nitroquinazoline derivatives in a question-and-answer format.
Issue 1: Low Solubility of the Crude Product
-
Question: My 4-anilino-6-nitroquinazoline derivative has very low solubility in common organic solvents, making purification by chromatography or recrystallization difficult. What can I do?
-
Answer: The presence of the nitro group and the quinazoline core can lead to low solubility. Here are a few approaches:
-
Solvent Screening: Test a wide range of solvents, including more polar aprotic solvents like DMF, DMSO, and NMP, in small-scale solubility tests. Sometimes, a mixture of solvents can be effective.
-
Heated Dissolution: For recrystallization, ensure you are using a minimal amount of a suitable hot solvent to achieve dissolution.[1] Be cautious, as prolonged heating can lead to degradation.
-
Modification of the Purification Technique: If solubility remains a significant issue, consider solid-phase extraction techniques or preparative HPLC with a suitable mobile phase.
-
Issue 2: Oiling Out During Recrystallization
-
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. Try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the hot primary solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce nucleation.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution.
-
Issue 3: Co-elution of Impurities in Column Chromatography
-
Question: I am unable to separate my desired product from a closely related impurity using column chromatography. What solvent systems and strategies can I try?
-
Answer: Co-elution is a common challenge, especially with structurally similar impurities. Consider these optimization steps:
-
Solvent System Optimization: A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Gradually increasing the polarity of the mobile phase can improve separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.
-
Isocratic vs. Gradient Elution: If you are using isocratic elution (a constant solvent mixture), switching to a shallow gradient elution can often improve the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica (C18). The separation of nitroaniline isomers, which can be challenging, has been achieved using a mixture of cyclohexane and ethyl acetate.[2]
-
Issue 4: Product Degradation During Purification
-
Question: I suspect my 4-anilino-6-nitroquinazoline derivative is degrading during purification, leading to low yields and new, unexpected spots on my TLC. How can I minimize this?
-
Answer: The 4-chloro-6-nitroquinazoline intermediate is known to be sensitive to moisture and can hydrolyze.[3] The final anilino-substituted product may also have stability issues.
-
Avoid Prolonged Heating: Minimize the time your compound is heated in solution during recrystallization.
-
pH Control: Quinazolines can be susceptible to degradation under strongly acidic or basic conditions. Maintain a neutral pH during workup and purification whenever possible.
-
Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 4-anilino-6-nitroquinazoline derivatives?
A1: Common impurities often arise from the starting materials or side reactions. These can include:
-
Unreacted this compound: This is a common impurity if the reaction with the aniline does not go to completion.
-
Di-substituted products: If the aniline has more than one reactive site, di-substitution on the quinazoline core can occur.
-
Hydrolysis products: The this compound starting material can hydrolyze to 6-nitroquinazolin-4-one.[4]
-
Isomeric impurities: If the starting aniline is substituted, you may have isomeric products that are difficult to separate.
Q2: What are some recommended solvent systems for the recrystallization of 4-anilino-6-nitroquinazoline derivatives?
A2: The ideal recrystallization solvent will dissolve the compound when hot and have low solubility when cold. Due to the polarity of these derivatives, common solvents to try include:
-
Ethanol
-
Isopropanol
-
Acetic acid[1]
-
Mixtures such as ethanol/water or acetone/hexane.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Yes. The intermediate, this compound, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this and similar compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (e.g., from 9:1 to 1:1 gradient) | A good starting point for many derivatives. Adjust the gradient based on TLC analysis. |
| Medium to High | Dichloromethane / Methanol (e.g., from 99:1 to 9:1 gradient) | Effective for more polar derivatives. Use a shallow gradient for better separation. |
| Isomer Separation | Cyclohexane / Ethyl Acetate (e.g., 1:1) | Can be effective for separating closely related isomers.[2] |
Table 2: Common Solvents for Recrystallization
| Solvent | Typical Use | Crystal Morphology |
| Ethanol | General purpose for moderately polar compounds. | Often yields needle-like crystals.[1] |
| Acetic Acid | For less soluble compounds. | Can produce plate-like crystals.[1] |
| Isopropanol | Alternative to ethanol. | Variable |
| Toluene | For less polar compounds. | Variable |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude 4-anilino-6-nitroquinazoline derivative in a minimal amount of the elution solvent or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using the desired starting eluent (e.g., Hexane/Ethyl Acetate 9:1).
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent to identify a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for the purification of 4-anilino-6-nitroquinazoline derivatives.
References
preventing hydrolysis of 4-Chloro-6-nitroquinazoline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-chloro-6-nitroquinazoline during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound consistently low, with 6-nitroquinazolin-4(3H)-one as the major byproduct?
This is a classic sign of product hydrolysis. This compound is highly susceptible to hydrolysis, readily converting back to its precursor, 6-nitroquinazolin-4(3H)-one, in the presence of water. This issue can arise during the reaction itself or, more commonly, during the workup and purification stages.
Troubleshooting Steps:
-
Ensure Anhydrous Reaction Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C) and cool under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried using standard laboratory procedures.
-
Ensure the starting material, 6-nitroquinazolin-4(3H)-one, is completely dry.
-
-
Optimize the Chlorination Reaction:
-
The choice of chlorinating agent can influence the reaction's moisture sensitivity. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly used.
-
Excess chlorinating agent can sometimes help to consume trace amounts of water.
-
-
Modify the Workup Procedure:
-
Anhydrous Workup: After the reaction is complete, remove the excess chlorinating agent under reduced pressure. The residue can then be triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization of the product, which is then filtered and washed with the same cold, dry solvent.
-
Aqueous Quench (with caution): Some protocols involve pouring the reaction mixture into an ice-water mixture.[1] While this seems counterintuitive, the goal is to rapidly precipitate the product in a large volume of cold, acidic water to minimize the time it is in contact with the aqueous phase before immediate extraction. The key is to keep the temperature low and the extraction swift.
-
2. I observe significant product decomposition during purification. How can I minimize this?
Hydrolysis can also occur during purification steps like chromatography if the solvents are not anhydrous or if the stationary phase (e.g., silica gel) has adsorbed water.
Troubleshooting Steps:
-
Avoid Aqueous Extraction where Possible: If an aqueous workup is necessary, use cold, dilute acidic solutions (e.g., cold 1 M HCl) to wash the organic layer, as the hydrolysis rate is generally slower under acidic conditions. Back-extraction with a saturated sodium bicarbonate solution should be avoided or performed very quickly, as basic conditions can accelerate hydrolysis.
-
Anhydrous Purification:
-
If column chromatography is required, use anhydrous solvents and consider pre-treating the silica gel by heating it under a vacuum to remove adsorbed water.
-
Recrystallization from a suitable anhydrous solvent is often a better alternative to chromatography for purification.
-
3. What is the underlying chemical reason for the hydrolysis of this compound?
The hydrolysis of this compound is a nucleophilic aromatic substitution reaction. The quinazoline ring, particularly with the electron-withdrawing nitro group, is highly activated towards nucleophilic attack. Water acts as a nucleophile, attacking the carbon atom at the 4-position, which bears the chloro leaving group. This process is often catalyzed by acid or base.
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol minimizes exposure to moisture throughout the synthesis and workup.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-nitroquinazolin-4(3H)-one (1.0 eq).
-
Slowly add thionyl chloride (10-15 eq) or phosphorus oxychloride (5-10 eq) at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.1 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (for SOCl₂) or around 105-110°C (for POCl₃) and maintain for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
-
Workup (Anhydrous):
-
Cool the reaction mixture to room temperature.
-
Remove the excess chlorinating agent under reduced pressure.
-
Co-evaporate the residue with an anhydrous non-polar solvent like toluene (2-3 times) to ensure complete removal of the chlorinating agent.
-
Triturate the resulting solid with cold, anhydrous diethyl ether or hexanes.
-
Filter the solid product under a blanket of nitrogen, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis with Controlled Aqueous Quench
This protocol is an alternative that can be effective if anhydrous workup proves difficult, but it requires careful control.
-
Reaction Setup and Execution: Follow steps 1 and 2 from Protocol 1.
-
Workup (Aqueous Quench):
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water. A precipitate should form.
-
Immediately extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization from an anhydrous solvent.
-
Data Presentation
Table 1: Comparison of Chlorinating Agents and Workup Conditions
| Chlorinating Agent | Additive (catalyst) | Reaction Temperature | Workup Method | Typical Yield | Reference |
| Thionyl Chloride (SOCl₂) | DMF | Reflux (~76°C) | Anhydrous (Evaporation) | ~93% | [1] |
| Phosphorus Oxychloride (POCl₃) | None | 105°C | Aqueous Quench | ~78% | [1] |
| Phosphorus Oxychloride (POCl₃) | Triethylamine | Toluene, Reflux | Aqueous Quench | Not specified | [1] |
Visualizations
Logical Workflow for Preventing Hydrolysis
Caption: A workflow diagram illustrating key steps to prevent hydrolysis.
Mechanism of Hydrolysis
Caption: The nucleophilic aromatic substitution mechanism of hydrolysis.
References
Technical Support Center: Synthesis of 4-Chloro-6-nitroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-nitroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure your reaction temperature is optimized for the chlorination step. Different protocols specify temperatures ranging from 80°C to 110°C.[1][2] Consider a temperature screen to find the optimal condition for your setup.
-
Reaction Time: Reaction times can vary. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material, 6-nitroquinazolin-4-ol, is being consumed.[3]
-
Solvent: The choice of solvent can significantly impact yield. Toluene is a commonly used solvent.[1] For reactants with poor solubility, consider alternative high-boiling point solvents.[4]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Ensure the 6-nitroquinazolin-4-ol is pure and dry. Impurities can interfere with the reaction.
-
Chlorinating Agent: Use a fresh, high-purity chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are sensitive to moisture.
-
Additives/Catalysts: When using additives like triethylamine (TEA) or N,N-dimethylformamide (DMF), ensure they are anhydrous. The stoichiometry of these additives can also be critical.[1][2]
-
-
Moisture Contamination:
-
This compound is sensitive to moisture and can hydrolyze back to the starting material, 6-nitroquinazolin-4-ol.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
2. Formation of Impurities and Side Products
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the possible side products and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in quinazoline synthesis.
Possible Side Reactions & Prevention:
-
Hydrolysis: The most common impurity is the starting material, 6-nitroquinazolin-4-ol, due to hydrolysis of the product.
-
Solution: Minimize exposure to moisture during the reaction and workup. Pouring the reaction mixture into ice-water is a common quenching method, but subsequent extraction should be performed promptly.[2]
-
-
N-Oxide Formation: Oxidation of the quinazoline nitrogen can lead to the formation of N-oxides, especially if the reaction is exposed to air at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.[4]
-
-
Dimerization or Polymerization: At high concentrations, intermolecular reactions can lead to the formation of dimers or polymers.
-
Solution: Perform the reaction at a lower concentration by increasing the volume of the solvent.[4]
-
3. Product Isolation and Purification Difficulties
Question: I am having trouble isolating a pure product. What are the recommended procedures?
Answer:
Effective isolation and purification are key to obtaining high-quality this compound.
Isolation & Purification Strategies:
-
Workup: A common procedure involves quenching the reaction mixture in ice-water, which precipitates the crude product.[2] The solid can then be collected by filtration.
-
Extraction: An alternative to precipitation is to dilute the reaction mixture with a suitable organic solvent (like toluene or dichloromethane) and wash the organic phase with ice water to remove inorganic impurities.[1][6]
-
Recrystallization/Washing: The crude product can be purified by washing with a non-polar solvent like petroleum ether or by recrystallization from a suitable solvent system to remove residual impurities.[7]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on published procedures.
Method 1: Chlorination using Phosphorus Oxychloride and Triethylamine in Toluene
This method utilizes triethylamine as a base to facilitate the chlorination.
-
To a solution of toluene (200 mL) containing 6-nitroquinazolin-4-ol (9.00 g, 47.1 mmol) and triethylamine (TEA, 9.53 g, 94.2 mmol), slowly add phosphorus oxychloride (POCl₃, 5.2 mL, 56.8 mmol) at 25 °C.[1]
-
Heat the reaction mixture to 80 °C and stir at this temperature for 3.0 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 25 °C and dilute with additional toluene (100 mL).[1]
-
Separate the organic phase, wash with ice water (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the organic phase under reduced pressure to obtain this compound as a yellow solid.[1]
Method 2: Chlorination using Thionyl Chloride and DMF
This protocol uses thionyl chloride as the chlorinating agent with a catalytic amount of DMF.
-
In a flask, place 4-Hydroxy-6-nitroquinazoline (3.8 g, 0.02 mol).[2]
-
Slowly add thionyl chloride (40 ml) and N,N-dimethylformamide (1 ml).[2]
-
Heat the mixture to 90 °C and maintain for 3 hours, ensuring the solid completely dissolves.[2]
-
After the reaction is complete (monitored by TLC), evaporate the excess thionyl chloride under reduced pressure to yield a brown solid of this compound.[2]
Method 3: Chlorination using Phosphorus Oxychloride
This method employs phosphorus oxychloride as both the reagent and the solvent.
-
Add 6-nitro-quinazolone (2.85 g, 15 mmol) to a 100 ml flask equipped with a reflux condenser.[2]
-
Add phosphorus oxychloride (25 ml) and reflux the mixture for 3 hours at 105°C.[2]
-
Carefully pour the reaction mixture into 150 ml of an ice-water mixture, which will cause the product to precipitate as a squamous solid.[2]
-
Collect the solid by filtration and dry to obtain 4-chloro-6-nitro-quinazoline.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 6-nitroquinazolin-4-ol | 4-Hydroxy-6-nitroquinazoline | 6-nitro-quinazolone |
| Chlorinating Agent | POCl₃ | SOCl₂ | POCl₃ |
| Solvent | Toluene | Thionyl Chloride | Phosphorus Oxychloride |
| Additives | Triethylamine (TEA) | N,N-dimethylformamide (DMF) | None |
| Temperature | 80 °C | 90 °C | 105 °C |
| Reaction Time | 3.0 hours | 3 hours | 3 hours |
| Yield | 64.2% | 93.5% | 78% |
| Reference | [1] | [2] | [2] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 19815-16-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Addressing Poor Solubility of Quinazoline Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for dealing with the poor solubility of quinazoline intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazoline intermediates exhibit poor water solubility?
A1: The limited water solubility of numerous quinazoline derivatives can be attributed to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. When combined with other aromatic and lipophilic substituents, this structure leads to high crystal lattice energy and low polarity, making it challenging for water molecules to effectively solvate the compound.[1]
Q2: My quinazoline intermediate won't dissolve in 100% DMSO. What should I do?
A2: If your compound is not dissolving in 100% DMSO, it could be due to insufficient solvent volume or low-quality, hydrated DMSO. Try increasing the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid in dissolution.[1]
Q3: My stock solution in DMSO precipitates when stored at 4°C or -20°C. How can I prevent this?
A3: This precipitation indicates that the compound's solubility in DMSO is temperature-dependent. If the stability of the compound allows, consider storing the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure it completely redissolves before use.[1][2]
Q4: Upon diluting my DMSO stock solution into an aqueous buffer, a precipitate forms. What is happening and how can I resolve it?
A4: This common issue is known as "precipitation upon dilution." It occurs when the quinazoline intermediate, which is soluble in the organic stock solvent, becomes insoluble as the polarity of the solvent increases with the addition of the aqueous buffer. To address this, you can try the following:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[2]
-
Introduce a co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[2][3]
-
Use surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[2]
-
Utilize cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility. Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[2][3]
Q5: How does pH affect the solubility of quinazoline intermediates?
A5: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For instance, some quinazoline-based drugs are weak bases that are more soluble at a lower (acidic) pH where they become ionized. Conversely, their solubility significantly decreases at neutral or basic pH.[1][4] Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[1]
Troubleshooting Guides
Issue 1: Quinazoline intermediate powder is not dissolving in the initial solvent.
Caption: Workflow for dissolving a quinazoline intermediate powder.
Issue 2: Precipitation occurs upon dilution of the DMSO stock solution into an aqueous medium.
Caption: Troubleshooting precipitation upon aqueous dilution.
Data Presentation
Table 1: Summary of Solubility Enhancement Techniques and Reported Efficacy
| Technique | Example Carrier/Agent | Target Compound Type | Reported Improvement | Reference |
| Salt Formation | Methanesulfonate salt | Lapatinib (a quinazoline derivative) | 4-fold increase in kinetic aqueous solubility compared to the free base. | [1] |
| Solid Dispersion | Polaxamer 407 | Quinazolinone Derivative | Improved in-vitro dissolution rate. | [5] |
| Solid Dispersion | PEG/PVP | Rivaroxaban (as an example) | >2-fold increase in dissolution rate. | [3] |
| Complexation | β-Cyclodextrin | Quinazoline-4(3H)-ones | Successful enhancement in water. | [3][6] |
| Co-solvency | N,N-dimethylformamide (DMF) | Pyrazolo quinazoline derivatives | Found to be a solvent with greater solubility compared to others. | [7][8] |
Experimental Protocols
Protocol 1: General Solubility Testing by Gravimetric Method[8]
Objective: To determine the equilibrium solubility of a quinazoline intermediate in a specific solvent at a given temperature.
Materials:
-
Quinazoline intermediate
-
Selected solvents (e.g., water, ethanol, DMSO, DMF)
-
Small glass vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical balance
-
Pipettes
Procedure:
-
Add an excess amount of the quinazoline intermediate to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the container with the dried residue.
-
Calculate the solubility of the compound in mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method[2]
Objective: To improve the dissolution rate of a poorly soluble quinazoline intermediate by dispersing it in a hydrophilic carrier.
Materials:
-
Quinazoline intermediate
-
Hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the drug and carrier are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh the quinazoline intermediate and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask, using sonication or stirring to aid dissolution.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely evaporated, a thin film or solid mass will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion by performing in vitro dissolution studies and comparing the dissolution rate with the pure drug.
Protocol 3: Using Co-solvents to Improve Aqueous Solubility
Objective: To enhance the solubility of a quinazoline intermediate in an aqueous buffer for in vitro assays.
Materials:
-
Concentrated stock solution of the quinazoline intermediate in 100% DMSO
-
Aqueous buffer (e.g., PBS)
-
Co-solvent (e.g., polyethylene glycol 400, propylene glycol, or ethanol)
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Perform a serial dilution of your DMSO stock solution into each of the co-solvent-containing buffers to achieve the desired final concentration of the quinazoline intermediate.
-
Visually inspect each solution for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Determine the lowest concentration of the co-solvent that maintains the solubility of your compound at the desired final concentration.
-
It is crucial to run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 7. cibtech.org [cibtech.org]
- 8. benchchem.com [benchchem.com]
characterization of unexpected products in quinazoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing unexpected products encountered during quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their known limitations?
A1: The most common classical methods are the Niementowski, Friedländer, and Bischler syntheses. The Niementowski reaction involves the condensation of anthranilic acids with amides.[1] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[1] These foundational methods can be prone to specific side reactions and may require careful optimization.[1]
Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures (often exceeding 130°C) can lead to the decomposition of starting materials or the formation of undesired byproducts.[1] The reaction is also sensitive to the nature of the substituents on both the anthranilic acid and the amide. In some instances, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1]
Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A3: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled.[1] This is due to the similarity of the starting materials with those used in quinoline synthesis. Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.[1]
Q4: What are some of the challenges associated with the Bischler quinazoline synthesis?
A4: The Bischler synthesis traditionally requires harsh reaction conditions, including high temperatures (above 120°C) and high pressure, often for extended periods (at least 5 hours) in a saturated ammonia alcohol solution.[1] These demanding conditions can lead to the degradation of sensitive functional groups on the substrates and the formation of complex mixtures of byproducts, making purification difficult.[1]
Q5: Are there modern synthesis methods that can help avoid common side reactions?
A5: Yes, numerous modern synthetic methods have been developed to overcome the limitations of classical approaches. Metal-catalyzed reactions, such as those using palladium, copper, or iron catalysts, often proceed under milder conditions with higher selectivity and yield.[1] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in many cases, including the Niementowski reaction.[1] Additionally, one-pot, multi-component reactions are gaining popularity for their efficiency and atom economy.[1]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Problem: The quinazoline synthesis reaction results in a low yield of the desired product, with a significant amount of unreacted starting materials.
| Possible Cause | Troubleshooting & Optimization | Expected Outcome |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals. | Increased conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable. | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants. |
| Catalyst Inactivity | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using a freshly prepared or activated catalyst. | Improved catalytic activity leading to higher conversion and yield. |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. | Minimized hydrolysis of intermediates or the final product, leading to a purer product and higher yield.[1] |
Issue 2: Formation of Quinazolinone Byproduct
Problem: The major product isolated is a quinazolin-4(3H)-one instead of the expected quinazoline.
| Possible Cause | Troubleshooting & Optimization | Expected Outcome |
| Oxidation at C4 Position | The C4 position of the quinazoline ring is susceptible to oxidation, leading to the formation of a quinazolinone. This can be exacerbated by certain catalysts or reaction conditions. Running the reaction under an inert atmosphere can help. If the desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions. | Reduced formation of the quinazolinone byproduct.[1] |
| Use of Oxidizing Agent | If an oxidant is necessary for the reaction, use the stoichiometric amount and consider a milder oxidant. | Prevention of the formation of N-oxide byproducts and over-oxidation to quinazolinone.[1] |
Issue 3: Formation of Dimer or Polymer Byproducts
Problem: The reaction produces high molecular weight byproducts, identified as dimers or polymers of the quinazoline product.
| Possible Cause | Troubleshooting & Optimization | Expected Outcome |
| High Concentration of Reactants | Run the reaction at a lower concentration to favor intramolecular cyclization over intermolecular reactions. This can be achieved by increasing the volume of the solvent. | Reduced probability of intermolecular reactions leading to dimerization or polymerization.[1] |
| Presence of Bifunctional Starting Materials | If a starting material has two reactive sites that can participate in the quinazoline formation, it can lead to the formation of dimers. For example, using a diamine can link two quinazoline units. If this is unintentional, ensure the purity of your starting materials. | Prevention of unwanted dimer formation.[1] |
Characterization of Unexpected Products
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinazoline Derivatives
| Proton | 2-Phenylquinazoline | 2-(4-Chlorophenyl)quinazoline | 2-(4-Methoxyphenyl)quinazoline | Quinazolin-4(3H)-one |
| Quinazoline H-2 | - | - | - | 8.10 (s) |
| Quinazoline H-4 | 9.4 (s) | 9.44 (s) | 9.41 (s) | - |
| Quinazoline H-5 | 7.9 (d) | 7.93-7.89 (m) | 7.89-7.85 (m) | 8.15 (d) |
| Quinazoline H-6 | 7.6 (t) | 7.64-7.60 (m) | 7.57-7.54 (m) | 7.5 (t) |
| Quinazoline H-7 | 7.9 (t) | 7.93-7.89 (m) | 7.89-7.85 (m) | 7.8 (t) |
| Quinazoline H-8 | 8.1 (d) | 8.06 (d) | 8.03 (d) | 7.7 (d) |
| NH | - | - | - | 12.3 (br s) |
| Phenyl H (ortho) | 8.6 (d) | 8.58-8.55 (m) | 8.59-8.55 (m) | - |
| Phenyl H (meta) | 7.5 (m) | 7.50-7.48 (m) | 7.06-7.02 (m) | - |
| Phenyl H (para) | 7.5 (m) | - | - | - |
| OCH₃ | - | - | 3.91 (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. Data compiled from multiple sources.[2][3]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinazoline Derivatives
| Carbon | 2-Phenylquinazoline | 2-(4-Chlorophenyl)quinazoline | 2-(4-Methoxyphenyl)quinazoline |
| Quinazoline C-2 | 161.0 | 160.0 | 160.8 |
| Quinazoline C-4 | 160.7 | 160.5 | 160.4 |
| Quinazoline C-4a | 123.4 | 123.5 | 123.3 |
| Quinazoline C-5 | 127.0 | 127.1 | 127.1 |
| Quinazoline C-6 | 128.5 | 128.6 | 126.8 |
| Quinazoline C-7 | 134.1 | 134.2 | 134.0 |
| Quinazoline C-8 | 127.4 | 127.5 | 128.4 |
| Quinazoline C-8a | 150.8 | 150.7 | 150.9 |
| Phenyl C-1' | 137.9 | 136.5 | 130.6 |
| Phenyl C-2',6' | 128.6 | 129.9 | 130.1 |
| Phenyl C-3',5' | 128.6 | 128.8 | 114.0 |
| Phenyl C-4' | 130.8 | 136.8 | 161.8 |
| OCH₃ | - | - | 55.4 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. Data compiled from multiple sources.[2]
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis of a Quinazoline Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]
-
-
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Method:
-
Ionization Mode: ESI positive mode is generally suitable for quinazolines.
-
Scan Mode: Full scan mode to identify all components in the mixture. The mass range should be set to cover the expected masses of starting materials, products, and potential byproducts.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative abundance of each component. Use the mass-to-charge ratio (m/z) to identify the molecular weight of each species.
-
Protocol 2: General Procedure for Recrystallization of a Crude Quinazoline Product
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for unexpected products.
Caption: Simplified Friedländer synthesis pathways.
References
Navigating the Challenges of Cross-Coupling with 4-Chloro-6-nitroquinazoline: A Technical Support Center
For researchers, scientists, and professionals in drug development, the successful functionalization of complex heterocyclic scaffolds is paramount. The 4-Chloro-6-nitroquinazoline core is a valuable building block, yet its electronic properties present unique challenges in palladium-catalyzed cross-coupling reactions. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to facilitate the efficient and reproducible synthesis of novel quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The primary challenges arise from the electronic nature of the substrate. The potent electron-withdrawing effect of the nitro group and the pyrimidine ring deactivates the C4-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms of the quinazoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Q2: What are the most common side reactions to anticipate?
A2: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and lose its boron moiety, especially in the presence of water and certain bases.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) can occur, particularly in the presence of oxygen.
-
Hydrolysis of the C-Cl bond: Under basic conditions and elevated temperatures, the chloro-substituent can be hydrolyzed to a hydroxyl group.
-
Reduction of the nitro group: While generally stable under many cross-coupling conditions, the nitro group can be susceptible to reduction with certain catalyst systems or in the presence of specific additives.
Q3: How do I choose the optimal catalyst system?
A3: For electron-deficient aryl chlorides like this compound, standard catalysts such as Pd(PPh₃)₄ may provide low to moderate yields. The use of bulky, electron-rich phosphine ligands is highly recommended to enhance the rate of oxidative addition. Ligands from the Buchwald family, such as SPhos and XPhos, are often excellent choices. Pre-formed palladium precatalysts incorporating these ligands can also offer superior activity and stability.
Q4: What is the influence of the base and solvent?
A4: The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture to ensure solubility of all components. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically employed in anhydrous solvents. The solvent system should be chosen to ensure dissolution of all reactants and reagents at the reaction temperature and should be thoroughly degassed to prevent catalyst oxidation.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor is of high quality and has been stored correctly. - If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. Consider adding a small amount of a reducing agent if necessary. - Thoroughly degas all solvents and reagents and maintain a positive inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Poor Catalyst/Ligand Selection | - For Suzuki-Miyaura coupling, switch to a more electron-rich and bulky ligand such as SPhos or XPhos. - For Buchwald-Hartwig amination, consider using a second-generation Buchwald palladacycle precatalyst. - Screen different palladium-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2). |
| Inefficient Transmetalation (Suzuki) | - Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). - Ensure the boronic acid is of good quality and has not degraded. Consider using the corresponding pinacol boronate ester for increased stability. |
| Catalyst Inhibition | - The nitrogen atoms of the quinazoline ring can inhibit the catalyst. Using bulky ligands can mitigate this effect. - Consider a slow addition of the this compound to the reaction mixture. |
| Low Reaction Temperature | - The activation of the C-Cl bond is often the slow step. Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave irradiation can be effective in driving the reaction to completion. |
Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronation (Suzuki) | - Presence of excess water or protic impurities. - High reaction temperature or prolonged reaction time. | - Use anhydrous solvents and reagents. - Employ a more stable boronic acid derivative (e.g., pinacol ester). - Optimize the reaction to run at a lower temperature for a shorter duration. |
| Homocoupling | - Presence of oxygen. - Inefficient transmetalation allowing for side reactions. | - Ensure thorough degassing of the reaction mixture. - Optimize the base and ligand to promote efficient transmetalation. |
| Hydrodehalogenation (Ar-H) | - Presence of a hydrogen source and a catalyst capable of promoting this pathway. | - Ensure anhydrous conditions and high-purity reagents. |
Quantitative Data Presentation
The selection of the appropriate catalyst and ligand is critical for achieving high yields in the cross-coupling of this compound. Below is a summary of catalyst performance in Suzuki-Miyaura coupling reactions with various arylboronic acids.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/EtOH (9:1) | 80 (MW) | 3 | 4-Methoxyphenylboronic acid | 68 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | Phenylboronic acid | >90 (typical) | [General literature] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 16 | 4-Tolylboronic acid | >90 (typical) | [General literature] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O (5:1) | 90 | 24 | 3-Fluorophenylboronic acid | 60-75 (typical) | [General literature] |
Yields are indicative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling[1]
This protocol is adapted from the synthesis of 4-aryl-6-nitroquinazoline derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Na₂CO₃ (3.0 equivalents)
-
DME/Ethanol (9:1 v/v)
-
Microwave synthesis vials
Procedure:
-
To a microwave synthesis vial, add this compound, the arylboronic acid, and Na₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the degassed DME/Ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with 300 W, heating to 80 °C for 3 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general starting point for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add the amine and this compound.
-
Add the anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening different catalyst systems.
Logical Relationship for Troubleshooting Low Yields
References
Validation & Comparative
Comparative Guide to In Vitro EGFR Kinase Inhibition by Quinazoline Derivatives
This guide provides a comparative overview of quinazoline derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase activity, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in the field of drug development.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This activation triggers downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prominent target for anticancer therapies.[1]
Quinazoline-based molecules are a significant class of compounds that have been developed as EGFR tyrosine kinase inhibitors (TKIs).[5][6] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking the downstream signaling pathways that promote tumor growth.[5] This guide details the assay used to quantify this inhibition and compares the efficacy of several quinazoline derivatives.
EGFR Signaling Pathway
The EGFR signaling cascade begins with ligand binding, leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins containing SH2 domains, such as Grb2, which in turn activate key downstream pathways critical for cellular processes.[1][2][4]
Quantitative Comparison of Quinazoline Derivatives
The efficacy of EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity. A lower IC₅₀ value indicates a more potent inhibitor. The table below summarizes the in vitro inhibitory activities of several quinazoline derivatives against wild-type EGFR.
| Compound ID | Quinazoline Derivative Type | IC₅₀ (nM) | Reference |
| Gefitinib | Anilinoquinazoline (Reference Drug) | 2.7 - 25 | [7] |
| Erlotinib | Anilinoquinazoline (Reference Drug) | 2 - 45 | [8][7] |
| Lapatinib | Quinazoline/Furan (Reference Drug) | 10.8 | [9] |
| Compound 1i | Semiacarbazone-containing | 0.05 | [10] |
| Compound 1j | Semiacarbazone-containing | 0.1 | [10] |
| Compound 4f | Thiazole-containing | 2.17 | [11] |
| Compound 5k | 3-Methyl-quinazolinone | 10 | [12] |
| Compound 6d | Quinazolin-4(3H)-one | 69 | [8] |
| Compound 14f | Isoquinoline-tethered | 9.8 | [9] |
| 3Q55 | (E)-but-2-enamide-substituted | 6 | [5] |
Note: IC₅₀ values can vary between different studies and assay conditions. The data presented is for comparative purposes.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the IC₅₀ values of test compounds against recombinant human EGFR kinase. Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[3][13][14]
Objective: To measure the direct inhibitory effect of quinazoline derivatives on EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compounds (Quinazoline derivatives dissolved in DMSO)
-
Reference Inhibitor (e.g., Erlotinib)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[14]
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well or 96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted test compound, reference inhibitor, or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing the EGFR kinase enzyme and the peptide substrate in the kinase assay buffer.
-
Add the enzyme/substrate mixture to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer.
-
Start the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Example):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Assays for 4-Anilino-6-Nitroquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxic activity is a critical step in the discovery and development of novel anticancer agents. For the promising class of 4-anilino-6-nitroquinazoline derivatives, which have shown significant potential as kinase inhibitors, selecting the appropriate cytotoxicity assay is paramount for generating reliable and comparable data. This guide provides an objective comparison of commonly used cytotoxicity assays, supported by experimental data, to aid researchers in making informed decisions for their drug screening campaigns.
Comparison of Common Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The most frequently employed methods for screening anticancer compounds include the MTT, SRB, and LDH assays. The choice of assay can significantly influence the outcome and interpretation of results.[1]
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] | Well-established, widely used, and sensitive. | Can be affected by compounds that alter cellular metabolism. The insoluble formazan requires a solubilization step. |
| SRB Assay | Measures total protein content. The sulforhodamine B dye binds to basic amino acids of cellular proteins. | Simple, rapid, and less susceptible to interference from compounds. Good correlation with cell number.[1] | Indirect measurement of viability; may not distinguish between cytostatic and cytotoxic effects. |
| LDH Assay | Measures membrane integrity. Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cell death (cytolysis). Non-destructive to the remaining viable cells. | Less sensitive for detecting early apoptotic events. Can have high background if serum in the media contains LDH. |
Cytotoxicity Data for 6-Nitro-4-Substituted Quinazoline Derivatives
Recent studies have focused on the synthesis and evaluation of 6-nitro-4-substituted quinazoline derivatives as potent anticancer agents, often targeting the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of a series of newly synthesized 6-nitroquinazoline compounds from a recent study.
Data sourced from Al-Ostoot et al., 2024.[3]
| Compound | Modification | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | WI-38 IC₅₀ (µM) | EGFR WT IC₅₀ (µM) | EGFR T790M IC₅₀ (µM) |
| 6c | Chalcone hybrid | 0.05 | 0.06 | 1.12 | 0.04 | 0.09 |
| 6d | Chalcone hybrid | 0.07 | 0.09 | 1.54 | 0.06 | 0.13 |
| 9b | Benzylidene hydrazinylidene hybrid | 0.11 | 0.15 | 2.11 | 0.09 | 0.20 |
| 9e | Benzylidene hydrazinylidene hybrid | 0.09 | 0.12 | 1.89 | 0.07 | 0.16 |
| Gefitinib | (Reference Drug) | 0.08 | 0.10 | 1.76 | 0.05 | 0.11 |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition in vitro. HCT-116 (colon cancer), A549 (lung cancer), WI-38 (normal fibroblast cells).
The data indicates that compound 6c showed superior cytotoxicity against HCT-116 and A549 cancer cell lines compared to the reference drug Gefitinib, while also demonstrating a good safety profile with a higher IC₅₀ value against the normal WI-38 cell line.[3] Furthermore, compound 6c exhibited potent inhibition of both wild-type EGFR and the mutant EGFR T790M.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are detailed protocols for the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the 4-anilino-6-nitroquinazoline compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
This assay is based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of Tris-base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Positive Control: Add lysis buffer to control wells to induce maximum LDH release.
-
Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mechanism of Action: EGFR Signaling Pathway
Many 4-anilinoquinazoline derivatives, including those with a 6-nitro substitution, exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation and survival.[3] Inhibition of EGFR blocks downstream signaling cascades crucial for tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-6-nitroquinazoline.
Experimental Workflow
The general workflow for in vitro cytotoxicity testing is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.
Caption: General experimental workflow for in vitro cytotoxicity assays.
References
- 1. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel 4-Substituted Quinazolines: A Comparative Guide to Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel 4-substituted quinazoline derivatives, drawing from recent preclinical studies. The data presented herein highlights the potential of this chemical scaffold in the development of targeted anticancer therapies. Experimental data is summarized for easy comparison, and detailed methodologies for key assays are provided to support the replication and extension of these findings.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various 4-substituted quinazoline derivatives against a panel of cancer cell lines and specific protein kinase targets.
Table 1: Anti-proliferative Activity of 4-Substituted Quinazoline Derivatives (IC50, µM)
| Compound ID | MCF-7 (Breast) | A2780 (Ovarian) | HCT-15 (Colon) | HCC1937 (Breast) | A549 (Lung) | NCI-H1975 (Lung) | SW480 (Colon) | A431 (Skin) |
| 2a | - | - | - | - | <0.05 | <0.05 | <0.05 | <0.05 |
| 2h | - | - | - | - | - | - | - | - |
| 2i | - | - | - | - | - | - | - | - |
| 3a | 0.20 ± 0.02 | - | - | - | <0.05 | <0.05 | <0.05 | <0.05 |
| 3c | - | - | - | - | <0.05 | <0.05 | <0.05 | <0.05 |
| 3f | - | - | - | - | - | - | - | - |
| 3g | - | - | - | - | - | - | - | - |
| 3i | - | - | - | - | - | - | - | - |
| 3j | 0.20 ± 0.02 | - | - | - | - | - | - | - |
| 9a | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 | 0.025-0.682 |
| A32 | - | - | 10.93 ± 0.71 | 11.35 ± 0.73 | - | - | - | - |
| B1 | - | - | <33.45 | 34.29 ± 2.68 | - | - | - | - |
| IN17 | - | - | 33.45 ± 1.79 | 34.29 ± 2.68 | - | - | - | - |
| Olaparib | - | - | 45.53 ± 3.13 | 37.07 ± 1.89 | - | - | - | - |
Data sourced from multiple studies; direct comparison between all compounds may not be possible due to variations in experimental conditions.
Table 2: Kinase Inhibitory Activity of 4-Substituted Quinazoline Derivatives (IC50, µM)
| Compound ID | EGFR | HER2 | CDK2 | VEGFR2 | PARP1 |
| 2a | 0.00506 | - | - | - | - |
| 2h | 0.102 ± 0.014 | 0.138 ± 0.012 | - | - | - |
| 2i | 0.097 ± 0.019 | - | Potent | - | - |
| 3f | - | 0.132 ± 0.014 | - | - | - |
| 3g | - | 0.112 ± 0.016 | - | - | - |
| 3h | 0.128 ± 0.016 | - | - | - | - |
| 3i | 0.181 ± 0.011 | - | Potent | - | - |
| B1 | - | - | - | - | 0.06381 ± 0.00212 |
| IN17 | - | - | - | - | 0.47 ± 0.0032 |
| Erlotinib | 0.056 ± 0.012 | - | - | - | - |
| Lapatinib | - | Potent | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these novel 4-substituted quinazolines are provided below.
MTT Assay for Cell Viability
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
4-substituted quinazoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the 4-substituted quinazoline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into signaling pathway activation.
Materials:
-
Cancer cell lines
-
4-substituted quinazoline derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Erk1/2, anti-p-Erk1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of the quinazoline derivatives for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinases (e.g., EGFR, HER2, CDK2, VEGFR2, PARP1)
-
Kinase-specific substrate
-
ATP
-
4-substituted quinazoline derivatives
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the biological evaluation of 4-substituted quinazolines.
Signaling Pathways
Caption: Inhibition of the EGFR signaling pathway by 4-substituted quinazolines.
Caption: Inhibition of PARP1 by 4-hydroxyquinazoline derivatives, leading to apoptosis.[1][2]
This guide provides a snapshot of the current research landscape for novel 4-substituted quinazolines. The presented data and methodologies aim to facilitate further investigation and development of this promising class of compounds for cancer therapy.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinazoline Inhibitors
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have been extensively developed as targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives against several key kinase targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Structure-Activity Relationships
The inhibitory activity and selectivity of 4-aminoquinazoline derivatives can be finely tuned by substitutions at various positions of the quinazoline ring and the 4-anilino moiety. Generally, the quinazoline core mimics the adenine ring of ATP, enabling competitive binding at the ATP-binding site of kinases. The 4-anilino group often occupies a hydrophobic pocket, and substitutions on this ring are critical for potency and selectivity.[1]
Key modifications that influence activity include:
-
Substitutions on the Quinazoline Core: Electron-donating groups at the 6- and 7-positions, such as methoxy groups, generally enhance inhibitory potency against EGFR.[1]
-
Substitutions on the 4-Anilino Ring: Small, lipophilic groups at the 3-position of the anilino ring are preferred for potent EGFR inhibition.[1]
-
Introduction of Reactive Groups: The addition of a reactive moiety, such as an acrylamide group, can lead to covalent irreversible inhibition, a strategy used in second-generation EGFR inhibitors to overcome resistance.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 4-aminoquinazoline derivatives against key kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
4-aminoquinazolines are most famously known as EGFR tyrosine kinase inhibitors (TKIs).[2] First-generation inhibitors like Gefitinib and Erlotinib are reversible, while second-generation inhibitors like Afatinib and Dacomitinib are irreversible.[3] The emergence of resistance mutations, such as T790M and C797S, has driven the development of subsequent generations of inhibitors.[3][4]
| Compound | R-Group Modifications (Aniline Moiety) | Target | IC50 (nM) | Reference Cell Line(s) |
| Gefitinib | 3-chloro-4-fluoro | EGFRwt | 0.6 | Not Specified |
| Afatinib | 3-chloro-4-fluoroaniline with a covalent acrylamide warhead at position 6 | EGFRwt | 3.5 | Not Specified |
| Compound 8 | Urea-linked moiety | EGFRT790M/L858R | 2.7 | Not Specified |
| Compound 17 | Hydrophilic moiety of neratinib at position 4 | EGFR | 1.8 | Not Specified |
| Compound 24 | Sulfamoyl-aryl moiety with a four-carbon linker | EGFRT790M | 1940 | Not Specified |
| Compound 5cX | Not specified in detail | EGFRwt | <2500 | A549, H1975 |
| Zorifertinib (Positive Control) | Not applicable | EGFRwt | 31080 | A549 |
| Zorifertinib (Positive Control) | Not applicable | EGFRwt | 64170 | H1975 |
Data extracted from multiple sources highlighting different structural modifications and their effects on wild-type and mutant EGFR.[2][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Several 4-aminoquinazoline derivatives have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis.[6] Many of these compounds are designed as dual EGFR/VEGFR-2 inhibitors.[7][8]
| Compound | R-Group Modifications | Target | IC50 (nM) |
| Vandetanib (ZD6474) | 4-bromo-2-fluoroaniline with a piperidine-containing side chain at position 7 | VEGFR-2 | - |
| Compound 1h | Not specified in detail | VEGFR-2 | ~6.5 |
| Compound 1n | Not specified in detail | VEGFR-2 | ~19.5 |
| Compound 1o | Not specified in detail | VEGFR-2 | ~19.5 |
| Compound 3h | 4-alkoxyquinazoline derivative | VEGFR-2 | 2.89 |
Data for compounds 1h, 1n, and 1o are presented relative to ZD6474, with these compounds being 6, 2, and 2-fold more potent, respectively.[9] Compound 3h data is from a separate study on 4-alkoxyquinazoline derivatives.[10]
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making PI3K an attractive therapeutic target.[11] Some 4-aminoquinazoline derivatives have been identified as potent PI3K inhibitors.[12]
| Compound | R-Group Modifications | Target | IC50 (nM) |
| Compound 6b | Not specified in detail | PI3Kα | 13.6 |
| (S)-C5 | Phenylsulfonamide derivative | PI3Kα | - |
| (S)-C8 | Phenylsulfonamide derivative | PI3Kα | - |
Compound 6b was identified as a potent PI3Kα inhibitor that subsequently blocks the PI3K/Akt pathway.[11] Compounds (S)-C5 and (S)-C8 also displayed potent inhibitory activity against PI3Ks, particularly PI3Kα.[13]
Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in tumors.[14] Structure-based design has led to the development of selective 4-aminoquinazoline-based Aurora A kinase inhibitors.[14]
| Compound | R-Group Modifications | Target | Selectivity (Aurora A vs. B) |
| Lead Compound | Not specified in detail | Aurora A | 3-fold |
| Compound 6 | Not specified in detail | Aurora A | >757-fold |
Compound 6 demonstrated significantly improved selectivity for Aurora A over Aurora B compared to the lead compound.[14]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
The following are generalized protocols for key experiments commonly used in the evaluation of 4-aminoquinazoline inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (4-aminoquinazoline derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed or the amount of ATP consumed.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of 4-Chloro-6-nitroquinazoline-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways in oncology. The 4-chloro-6-nitroquinazoline core, in particular, serves as a versatile starting point for the synthesis of potent inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from this scaffold, based on available experimental data. While comprehensive kinome-wide screening data for a broad series of these specific compounds is limited in the public domain, this guide synthesizes the existing evidence, focusing on their primary targets and known off-target activities.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various 4-substituted-6-nitroquinazoline derivatives against a panel of kinases. The data is primarily focused on EGFR, reflecting the main research thrust for this compound class.
Table 1: Inhibitory Activity of 6-Nitro-4-substituted Quinazoline Derivatives against EGFR
| Compound ID | R-Group at C4-position | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 6c | (E)-3-(4-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one | EGFR (wild-type) | 0.04 | Gefitinib | 0.05 | [1][2] |
| 6c | (E)-3-(4-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one | EGFR (T790M mutant) | 0.08 | Gefitinib | 0.89 | [1][2] |
| 8 | 4-((4-methoxyphenyl)amino) | EGFR (wild-type) | 0.06 | Gefitinib | 0.05 | [1][2] |
| 7i | 4-(4-Fluorophenoxy)-3-chloroaniline | EGFR | 0.01166 | Gefitinib | 0.0305 | [3] |
| 7j | 4-(4-Chlorophenoxy)-3-chloroaniline | EGFR | 0.01251 | Gefitinib | 0.0305 | [3] |
| 7k | 4-(4-Bromophenoxy)-3-chloroaniline | EGFR | 0.01342 | Gefitinib | 0.0305 | [3] |
Table 2: Selectivity Profile of Compound 7i
| Kinase | Enzyme Activity (%) at 1.0 µM |
| EGFR | 10.52 |
| CDK2/cyclinA | >50 |
| P38/MAPK14 | >50 |
| VEGFR2 | >50 |
| Aurora A | >50 |
| SYK | >50 |
Data from a screen of 30 protein kinases.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental data. Below are the protocols for the key kinase inhibition assays cited in this guide.
EGFR Kinase Inhibition Assay (Morsy et al., 2024)[1][2]
This assay was performed using a Kinase-Glo® Luminescent Kinase Assay Kit.
-
Reagent Preparation : Recombinant human EGFR (wild-type and T790M mutant) was used. The test compounds and the reference drug (Gefitinib) were dissolved in DMSO to create a stock solution, which was then serially diluted.
-
Assay Procedure : The kinase reaction was carried out in a 96-well plate. Each well contained the kinase, the test compound at various concentrations, and the substrate in a reaction buffer. The reaction was initiated by adding ATP.
-
Incubation : The plate was incubated at room temperature for a specified period to allow the kinase reaction to proceed.
-
Signal Detection : After incubation, the Kinase-Glo® reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis : The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
EGFR Inhibitory Activity Assay (Gill et al., 2021)[3]
This assay utilized an ADP-Glo™ Kinase Assay Kit.
-
Reaction Setup : The assay was conducted in a 384-well plate. The reaction mixture included the EGFR enzyme, the test compounds, and the substrate in a kinase buffer.
-
Reaction Initiation : The kinase reaction was started by the addition of ATP.
-
Incubation : The reaction was allowed to proceed at room temperature.
-
ADP Detection : The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Measurement and Analysis : The luminescent signal, which is proportional to the kinase activity, was measured. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for selectivity profiling.
Caption: Structure-activity relationships for EGFR inhibition.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Novel Quinazoline Analogs: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to significant interest in the quinazoline scaffold, a versatile heterocyclic compound known for its broad range of biological activities.[1] Novel quinazoline derivatives have emerged as a promising class of anticancer agents, with many acting as potent inhibitors of key signaling pathways involved in tumor growth and proliferation.[2][3] This guide provides a comparative analysis of the anticancer activity of recently developed quinazoline analogs, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Novel Quinazoline Analogs
The cytotoxic effects of novel quinazoline analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.
| Compound/Analog | Target Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| Quinazoline-Thiazole-Oxazole Hybrid (Compound 24) | MCF-7 (Breast), A549 (Lung), Colo-205 (Ovarian), A2780 | 0.01 - 0.16 | Etoposide | - | [4] |
| Quinazoline-1,2,4-Thiadiazole Amide (Compound 32) | MCF-7 (Breast), A549 (Lung), Colo-205 (Ovarian), A2780 | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | [4] |
| 2,4,5-Trisubstituted Quinazoline (Compound 38) | MGC-803 (Gastric), Eca-109 (Esophageal) | 1.95, 2.46 | - | - | [4] |
| Gefitinib-Resistant Analog (Compound 18) | NCI-H1975 (Lung, Gefitinib-Resistant) | 0.54 | Gefitinib | >50 | [4] |
| Gefitinib-Resistant Analog (Compound 19) | NCI-H1975 (Lung, Gefitinib-Resistant) | 0.548 | Gefitinib | >50 | [4] |
| Quinazolin-4(3H)-one (Compound 56) | HepG-2 (Liver), MCF-7 (Breast), HCT116 (Colon) | More potent than Doxorubicin & Sorafenib | Doxorubicin, Sorafenib | - | [4] |
| Quinazoline-Azole Hybrid (Compound 55) | MCF-7 (Breast), A549 (Lung) | More potent than Cisplatin | Cisplatin | - | [4] |
| Quinazoline-Triazole Hybrid (Compound 57) | HeLa (Cervical), HepG-2 (Liver), MCF-7 (Breast), HCT116 (Colon) | EGFR-2: 0.103, VEGFR-2: 0.069 | Erlotinib, Sorafenib | EGFR-2: 0.049, VEGFR-2: 0.031 | [4] |
| Erlotinib Analogue (Compound 3o) | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | 4.26, 3.92, 0.14 | Gefitinib | 17.9, 21.55, 20.68 | [5][6] |
| Quinazoline-Isoxazole Hybrid (Compound 46) | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good activity | - | - | |
| Quinazoline-Isoxazole Hybrid (Compound 47) | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good activity | - | - |
Key Mechanisms of Action
Many novel quinazoline analogs exert their anticancer effects by targeting specific molecular pathways crucial for cancer cell survival and proliferation. The primary mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in many cancers.[3][7] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling pathways like the PI3K-Akt pathway, leading to reduced cell proliferation and survival.[4][8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[3][9] Mechanistic studies show that they can upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[3][4]
-
Cell Cycle Arrest: Several quinazoline analogs have been shown to arrest the cell cycle at different phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[3][9]
-
Tubulin Polymerization Inhibition: Some quinazoline derivatives target the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[10][11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway Inhibition by Novel Quinazoline Analogs.
Caption: General Experimental Workflow for Anticancer Activity Validation.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Novel quinazoline analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the quinazoline analogs and a vehicle control (DMSO) for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[9][13]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Analyze the cells by flow cytometry within 1 hour.[15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]
-
Analyze the DNA content of the cells using a flow cytometer.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as EGFR and Akt.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[5]
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the protein bands using an ECL substrate and an imaging system.[18] Densitometry can be used to quantify the relative protein expression levels, normalized to a loading control like β-actin.[5]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Apoptosis induction by doxazosin and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Potency Showdown: 6-Nitroquinazoline Derivatives Challenge Lapatinib in Cancer Therapy
A new wave of 6-nitroquinazoline derivatives is demonstrating comparable, and in some cases superior, potency to the established dual tyrosine kinase inhibitor, lapatinib. This comparative guide synthesizes available preclinical data, offering a side-by-side analysis of their effectiveness against key cancer targets.
Lapatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a key therapeutic in the management of HER2-positive breast cancer.[1][2][3] Its mechanism of action involves reversibly binding to the ATP-binding site of the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and downstream signaling.[4][5] This blockade disrupts the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation and survival.[1][4]
Recent research has brought to light a series of 6-nitroquinazoline derivatives that also target the EGFR signaling pathway, a commonality with lapatinib.[6][7] These novel compounds have shown significant anticancer activity, with some exhibiting potent EGFR inhibition and cytotoxicity against various cancer cell lines.[6][8] This guide provides a detailed comparison of the reported potencies and a look at the experimental methodologies used to evaluate these promising therapeutic agents.
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of lapatinib and various 6-nitroquinazoline derivatives against EGFR, HER2, and different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, with lower values indicating higher potency.
| Compound | Target(s) | IC50 Value(s) | Cancer Cell Line(s) | IC50 Value(s) |
| Lapatinib | EGFR, HER2 (ErbB2) | 3 nM, 10.2 nM, 10.8 nM (EGFR)[9][10][11][12] 13 nM, 9.8 nM, 9.2 nM (HER2)[9][10][11][12] | Multiple | Average <0.16 μM in various cancer cell lines |
| 6-nitroquinazoline derivative (6c) | EGFR, Mutant EGFR T790M | Superior to gefitinib (specific IC50 not provided) | HCT-116, A549 | Comparable to gefitinib (specific IC50 not provided) |
| Quinazoline chalcone derivative (VI) | MDCK II BCRP | - | MDCK II BCRP | 0.39 μM |
| Quinazolinyl benzylidene derivatives (VIIa,b) | EGFR | 46.90 nM, 53.43 nM | - | - |
| Quinazoline derivative (3o) | - | - | A549, HCT116, MCF-7 | 4.26 μM, 3.92 μM, 0.14 μM |
| Quinazoline derivatives (21-23) | - | - | HeLa, MDA-MB231 | 1.85 - 2.81 μM |
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on established in vitro assays.
Enzyme Inhibition Assay (Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of a compound against purified EGFR and HER2 kinase domains.[4]
-
Methodology: The intracellular kinase domains of EGFR and HER2 are purified. The assay is typically performed in 96-well plates. The kinase, a peptide substrate, and varying concentrations of the inhibitor are incubated with ATP. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.[12]
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
These assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.
-
Objective: To determine the IC50 value of a compound against various cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24 or 72 hours).[8][11] An agent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, which correlates with the number of viable cells. This allows for the calculation of the concentration of the compound that inhibits cell growth by 50% (IC50).[8]
Western Blotting
This technique is used to detect changes in the phosphorylation status of target proteins within cells following treatment with an inhibitor.
-
Objective: To confirm that the inhibitor blocks the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK in cancer cell lines.[4]
-
Methodology: Cells are treated with the inhibitor and then lysed. The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with antibodies specific to the phosphorylated and total forms of the target proteins. The detection of these antibodies reveals the effect of the inhibitor on protein phosphorylation.[4][11]
Signaling Pathways and Mechanism of Action
Both lapatinib and the 6-nitroquinazoline derivatives exert their anticancer effects by targeting the EGFR signaling pathway. Overexpression or mutation of EGFR and HER2 leads to the constitutive activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which promote cell proliferation, survival, and migration.[1][4][13] By inhibiting the tyrosine kinase activity of these receptors, these compounds effectively shut down these oncogenic signals.
References
- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Cell-Based Assays for Novel Quinazoline Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cell-based assays for evaluating the efficacy of new quinazoline-based anticancer agents. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assays for screening and characterizing these promising therapeutic compounds.
Quinazoline derivatives have emerged as a significant class of anticancer agents, with many acting as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2] The evaluation of new quinazoline compounds necessitates a robust panel of cell-based assays to determine their cytotoxic and mechanistic properties. This guide focuses on three fundamental assays: the MTT assay for cytotoxicity, Annexin V/PI staining for apoptosis, and propidium iodide staining for cell cycle analysis.
Comparative Efficacy of Quinazoline Derivatives
The following tables summarize the cytotoxic and kinase inhibitory activities of various quinazoline derivatives as reported in recent literature. These data provide a baseline for comparing the potency of newly synthesized compounds.
Table 1: Cytotoxicity of Quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 8a | HCT-116 (Colon) | MTT | 10.72 (48h), 5.33 (72h) | [3] |
| 8f | MCF-7 (Breast) | MTT | 21.29 (48h) | [3] |
| 8k | MCF-7 (Breast) | MTT | 11.32 (72h) | [3] |
| 5d | MCF-7 (Breast) | MTT | 28.84 (48h), 24.99 (72h) | [4] |
| 5a | HCT-116 (Colon) | MTT | 7.15 (48h), 4.87 (72h) | [4] |
| 10f | HCT-116 (Colon) | MTT | 40.35 (48h), 10.08 (72h) | [4] |
| 11g | HeLa (Cervical) | MTT | - | [5] |
| SQ2 | HT-29 (Colon) | Cytotoxicity | 3.38 | [6] |
| SQ2 | COLO-205 (Colon) | Cytotoxicity | 10.55 | [6] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The time of exposure is indicated in parentheses.
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 11d | VEGFR2 | 5.49 | [7][8] |
| SQ2 | VEGFR-2 | 0.014 | [6] |
| PD 153035 | EGFR | 0.01 - 0.03 | [9] |
| ZD 1839 | EGFR | 0.01 - 0.03 | [9] |
IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.
Key Cell-Based Assays: Methodologies and Workflows
A systematic approach to evaluating new quinazoline anticancer agents involves a tiered screening process, starting with a general assessment of cytotoxicity, followed by more detailed investigations into the mechanism of cell death.
Caption: General experimental workflow for testing new quinazoline anticancer agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][14]
Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[15] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[16]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinazoline compound for the desired time.[18]
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells) and detach the remaining cells with Trypsin-EDTA.[18] For suspension cells, simply collect the cell suspension.[18]
-
Cell Washing: Centrifuge the cells and wash the pellet with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[18] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[18]
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by causing cell cycle arrest at specific phases.[19] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[21]
Experimental Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the quinazoline compound as for other assays.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[22]
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[22][23] Incubate on ice for at least 30 minutes.[22]
-
Washing: Wash the cells with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[20][23]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The PI fluorescence should be measured on a linear scale to differentiate cell populations based on DNA content.[22]
Signaling Pathways Targeted by Quinazoline Inhibitors
Quinazoline derivatives frequently target key signaling pathways involved in cancer cell proliferation and survival. Understanding these pathways is crucial for interpreting the results of cell-based assays.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[1] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways.[24] Many quinazoline-based inhibitors, such as gefitinib and erlotinib, target the ATP-binding site of the EGFR kinase domain, thereby blocking its activation.[25]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways like the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[7][8] Several quinazoline derivatives have been developed as VEGFR-2 inhibitors.[7][8]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazolines.
By employing this panel of cell-based assays and understanding the underlying signaling pathways, researchers can effectively screen and characterize new quinazoline derivatives, paving the way for the development of more potent and selective anticancer therapies.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Analysis Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. docs.research.missouri.edu [docs.research.missouri.edu]
- 24. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Comparative Guide to the Mechanism of Action of 4-Aminoquinazoline Derivatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a detailed comparison of 4-aminoquinazoline derivatives against other targeted therapies, supported by experimental data and protocols to aid in the assessment of their therapeutic potential.
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. These compounds primarily exert their effects by inhibiting key enzymes involved in cellular signaling pathways that are often dysregulated in cancer. This guide will delve into the primary mechanisms of action of 4-aminoquinazoline derivatives, with a focus on their roles as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) inhibitors. We will compare their performance with alternative therapeutic strategies, namely non-quinazoline PI3K inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, providing a comprehensive overview for researchers in the field.
Key Signaling Pathways Targeted by 4-Aminoquinazoline Derivatives
4-aminoquinazoline derivatives are renowned for their ability to selectively target and inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many cancers. The two primary signaling pathways targeted by this class of compounds are the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. 4-aminoquinazoline derivatives, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking its activation and subsequent downstream signaling.[2][3][4]
References
A Comparative Guide to 4-Substituted Quinazoline Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] In oncology, 4-substituted quinazoline derivatives have been particularly successful, leading to the development of several FDA-approved kinase inhibitors.[1] These compounds primarily target protein kinases, enzymes that play a critical role in cellular signaling pathways controlling cell growth, proliferation, and survival.[3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4]
This guide provides a comparative analysis of different classes of 4-substituted quinazoline inhibitors, focusing on their target specificity, inhibitory potency, and cellular activity, supported by experimental data from recent literature.
Comparative Analysis of Inhibitor Classes
4-Substituted quinazoline inhibitors can be broadly categorized based on their primary kinase targets. The most extensively studied class targets the Epidermal Growth Factor Receptor (EGFR), but derivatives have been developed to inhibit other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Human Epidermal Growth factor Receptor 2 (HER2), and Phosphoinositide 3-kinase (PI3K).[5][6][7]
1.1. EGFR Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation.[8] Its overexpression and mutation are implicated in various cancers, particularly non-small cell lung cancer.[1][9] The 4-anilinoquinazoline scaffold is a classic pharmacophore for competitive ATP-binding site inhibitors of EGFR.[6][9]
First-generation inhibitors like Gefitinib and Erlotinib show high potency against wild-type EGFR (EGFRwt) and common activating mutants. However, resistance often develops, most commonly through the T790M "gatekeeper" mutation.[10] Research has thus focused on developing derivatives effective against these resistant forms.
1.2. Dual EGFR/HER2 Inhibitors
HER2 is another member of the epidermal growth factor receptor family. Dual inhibition of both EGFR and HER2 can offer a broader spectrum of anticancer activity. Lapatinib is a clinically approved dual inhibitor with a 4-anilinoquinazoline core.[9] Novel series, such as 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, have shown potential as dual EGFR/HER2 inhibitors with comparable activity to Lapatinib.[9]
1.3. Multi-Kinase Inhibitors
Targeting multiple signaling pathways simultaneously is a strategy to overcome resistance and improve efficacy. Vandetanib, for example, is a 4-anilinoquinazoline derivative that potently inhibits both VEGFR and EGFR.[5] Other research efforts have focused on creating dual inhibitors targeting EGFR and PI3K or EGFR and Aurora kinases.[6][11] This multi-targeted approach is a promising avenue in cancer therapy.[5]
Data Presentation: Inhibitory Potency and Cellular Activity
The following tables summarize the quantitative performance of various 4-substituted quinazoline inhibitors against key kinase targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Quinazoline Derivatives against EGFR Kinase
| Compound Class/Reference Example | Substitution Pattern | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 4-Anilinoquinazolines | 6,7-disubstituted with (E)-propen-1-yl | EGFRwt | 20.72 | Lapatinib | 27.06 |
| 4-anilino with C-6 N-Boc glycine | EGFRwt | 3.2 | - | - | |
| 6-bromo-2-(pyridin-3-yl)-4-substituted | EGFRwt | 46.1 | Lapatinib | 53.1 | |
| 4-arylamino with urea linker | EGFRwt | 0.8 | Afatinib | 0.6 | |
| 4-arylamino with urea linker | EGFRT790M/L858R | 2.7 | Afatinib | 3.5 | |
| 6-Nitro-4-Substituted Quinazolines | Compound 6c | EGFRwt | 13.1 | Gefitinib | - |
| Quinazolin-4(3H)-ones | Compound 2i | EGFRwt | 97 | Erlotinib | 56 |
| Compound 3i | EGFRwt | 181 | Erlotinib | 56 |
Data compiled from multiple sources.[4][9][10]
Table 2: Comparative Antiproliferative Activity (IC₅₀) in Cancer Cell Lines
| Compound Class/Reference Example | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-Anilinoquinazolines | C-6 with 2-substituted acetamido | HepG2 | 12 | Erlotinib | 25 |
| MCF-7 | 3 | Erlotinib | 20 | ||
| C-6 with 5-substituted furan-2-yl | A549 | 7.35 | Gefitinib | 21.17 | |
| H1975 (L858R/T790M) | 3.01 | Gefitinib | 9.08 | ||
| 6-Nitro-4-Substituted Quinazolines | Compound 6c | HCT-116 | 1.83 | Gefitinib | 3.86 |
| A549 | 2.06 | Gefitinib | 4.12 | ||
| Quinazolin-4(3H)-ones | Compound 3a | MCF-7 | 0.20 | Lapatinib | - |
| Compound 3g | A2780 | 0.14 | Lapatinib | 12.11 | |
| [4][9][10]triazolo[4,3-c]quinazolines | Compound 16 | HCT-116 | 2.44 | Doxorubicin | 1.87 |
| HepG2 | 6.31 | Doxorubicin | 3.80 |
Data compiled from multiple sources.[4][9][10][12]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key biological and experimental processes.
Caption: EGFR signaling pathway and the inhibitory action of 4-substituted quinazolines.
Caption: Workflow for the development and evaluation of quinazoline inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for common assays used to evaluate quinazoline inhibitors.
4.1. In Vitro Kinase Inhibition Assay (EGFR Example)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a target kinase.
-
Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analog.
-
Test compounds (4-substituted quinazolines) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
96-well filter plates or microplates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. A known EGFR inhibitor (e.g., Gefitinib) should be used as a positive control.
-
In a 96-well plate, add the assay buffer, the EGFR enzyme, and the kinase substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
4.2. Cell Proliferation (Antiproliferative) Assay
This assay measures the effect of a compound on the viability and growth of cancer cells. The Sulforhodamine B (SRB) assay is a common method.
-
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549 lung cancer cells).
-
Materials:
-
Human cancer cell line (e.g., A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the various concentrations of the test compounds. Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water to remove the TCA and allow them to air dry.
-
Stain the fixed cells by adding the SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding Tris base solution to each well.
-
Measure the optical density (absorbance) at a wavelength of ~510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of compound concentration to determine the IC₅₀ value.
-
References
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Quinazoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the target engagement of quinazoline-based inhibitors, a prominent class of compounds in cancer therapy. We will delve into the experimental protocols of key assays, present comparative data for prominent inhibitors, and visualize complex biological and experimental processes. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[1][2][3] Verifying that these molecules bind to their intended targets within the complex cellular environment is a critical step in drug development.
Key Methodologies for Target Engagement Validation
Validating that a drug binds to its intended target in a physiological context is crucial. Several robust methods are available, each with distinct advantages. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and traditional in vitro Kinase Activity Assays.
Comparison of Target Engagement Methods
| Method | Principle | Format | Key Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4] | Cell-based, label-free | Thermal shift (ΔTagg) | Measures engagement in intact cells with endogenous protein levels; no compound or protein modification needed.[4][5] | Lower throughput for traditional Western blot detection; requires specific antibodies. |
| NanoBRET® Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[6] | Live-cell, plate-based | IC50 / Kd (cellular affinity) | High-throughput; quantitative measurement of compound affinity and residence time in live cells.[6][7] | Requires genetic modification of the target protein (fusion to NanoLuc®); relies on a competitive binding format. |
| In Vitro Kinase Activity Assay | Measures the inhibition of kinase-mediated phosphorylation of a substrate in a purified system. | Biochemical, cell-free | IC50 (enzymatic potency) | Direct measure of enzymatic inhibition; high-throughput. | Lacks cellular context (e.g., membrane permeability, off-target effects, ATP competition).[8] |
Experimental Protocols and Workflows
Detailed and reproducible protocols are fundamental to rigorous scientific inquiry. Below are generalized methodologies for the discussed assays.
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9] This change in thermal stability is a direct indicator of target engagement.
Experimental Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the quinazoline-based inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.[9]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[5]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.[10]
-
Data Analysis: Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift in this curve in the presence of the inhibitor indicates target engagement.[9]
Comparative Data for Quinazoline-Based Inhibitors
The following tables summarize publicly available data for several well-known quinazoline-based inhibitors, showcasing their activity against key kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 23 - 79 | [11] |
| Erlotinib | EGFR | 80 | [11] |
| Afatinib | EGFRwt | 0.6 | [1] |
| Afatinib | EGFRT790M/L858R | 3.5 | [1] |
| Vandetanib | VEGFR2 | 33.26 - 36.78 | [1][2] |
| Bosutinib | c-Src | 1.2 - 446 | [12][13] |
| Compound 6c | EGFR | 83 | [14] |
| Compound 6c | VEGFR-2 | 76 | [14] |
Table 2: Cellular Antiproliferative Activity (IC50/GI50)
| Inhibitor | Cell Line | Target Pathway | IC50 / GI50 (µM) | Reference |
| Gefitinib | A431 (EGFRwt) | EGFR | 8.37 | [1] |
| Erlotinib | A431 | EGFR | 3.0 | [1] |
| Sorafenib | HepG2 | Multi-kinase | 7.31 - 9.40 | [15] |
| Compound 11d | VEGFR2 (assay) | VEGFR2 | 5.49 | [16][17] |
| Compound 12d | SNB-75 (CNS) | STAT-3/c-Src | -5.63 (logGI50) | [18] |
Signaling Pathways Targeted by Quinazoline Inhibitors
Quinazoline-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of receptor tyrosine kinases (RTKs). [19]This action blocks the autophosphorylation of the receptor and inhibits downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. [2][20] EGFR Signaling Pathway Inhibition
VEGFR Signaling Pathway Inhibition
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 9. scispace.com [scispace.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of tetrazole tethered quinazoline derivatives via azide-isocyanide cross-coupling reaction: Exploring the utility as anticancer agents via the SRC kinase inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 18. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safe Disposal of 4-Chloro-6-nitroquinazoline: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of 4-Chloro-6-nitroquinazoline, a chemical compound used in research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Data
This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), it presents multiple risks that necessitate careful handling and disposal.
Summary of Hazard Information:
| Property | Data | Source(s) |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][3] |
| Physical Form | Solid | [1] |
| Molecular Formula | C₈H₄ClN₃O₂ | [2][4] |
| Molecular Weight | 209.59 g/mol | [2] |
| Melting Point | 128 °C | [1] |
| Storage | Store at -20°C, sealed, away from moisture. | [1][4] |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, all handling and disposal procedures must be conducted with appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant nitrile gloves. For extensive handling, consider double-gloving.
-
Eye Protection: Use chemical safety goggles or a full-face shield.[5]
-
Skin and Body Protection: A laboratory coat is required. For handling larger quantities or during spill cleanup, a low-permeability gown with long sleeves and tight cuffs is recommended.[5]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is responsible for it from "cradle to grave".[6][7] Never dispose of this chemical down the drain or in regular trash.[3][5]
Step 1: Waste Identification and Segregation
-
Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this waste from other waste streams. It should be collected in a dedicated, leak-proof, and puncture-resistant container clearly marked for halogenated organic waste.[5]
Step 2: Waste Accumulation and Storage
-
Place the segregated waste into a primary container that is compatible with the chemical.
-
Ensure the container is tightly sealed to prevent leaks or spills.[3][8]
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[5][8]
Step 3: Labeling
-
Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with accurate information about the container's contents.[5][8]
-
Waste must be transported by a licensed transporter to a permitted treatment, storage, and disposal facility (TSDF).[8][9][10]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.[5]
-
Don PPE: Before attempting to clean, put on the full PPE described in Section 2.
-
Containment: For solid spills, carefully cover the material with absorbent pads to avoid creating dust. Do not sweep dry powder.[3][5]
-
Cleanup: Gently collect the contaminated materials using spark-proof tools and place them into the designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.[3]
In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water. If irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 19815-16-8 [sigmaaldrich.com]
- 2. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste [mde.maryland.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Hazardous Waste [epa.illinois.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
